Semustine
Description
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992)
Semustine is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-methylcyclohexyl group. It has a role as an antineoplastic agent, a carcinogenic agent and an alkylating agent. It is an organochlorine compound and a member of N-nitrosoureas.
This compound is a methylated derivative of carmustine with antineoplastic activity. As an alkylating agent, this compound forms covalent linkages with nucleophilic centers in DNA, causing depurination, base-pair miscoding, strand scission, and DNA-DNA cross-linking, which may result in cytotoxicity. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
4-Methyl derivative of LOMUSTINE; (CCNU). An antineoplastic agent which functions as an alkylating agent.
See also: Lomustine (broader).
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
FVLVBPDQNARYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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DSSTOX Substance ID |
DTXSID8031603, DTXSID301170045 | |
| Record name | Semustine | |
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| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |
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Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992) | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Water 0.09 (mg/mL), 0.1 N HCI 0.09 (mg/mL), 0.1 N NaOH 0.09 (mg/mL), 10% Ethanol 0.10 (mg/mL), Absolute Ethanol 100.00 (mg/mL), DMSO 250.00 (mg/mL), Chloroform 667.00 (mg/mL) | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SEMUSTINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95441%20(1992).txt | |
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Color/Form |
Crystals | |
CAS No. |
13909-09-6, 33073-59-5, 33185-87-4 | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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| Record name | Semustine | |
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| Record name | Semustine [USAN:INN] | |
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| Record name | trans-Methyl CCNU | |
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| Record name | cis-Methyl CCNU | |
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| Record name | Semustine | |
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| Record name | Semustine | |
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| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |
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| Record name | SEMUSTINE, CIS- | |
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| Record name | SEMUSTINE, TRANS- | |
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| Record name | Semustine | |
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Melting Point |
147 °F (NTP, 1992), 64 °C (decomposes) | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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| Record name | Semustine | |
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Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Semustine for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Semustine (also known as Me-CCNU), an alkylating agent of the nitrosourea class. The information presented herein is intended to support research and development activities by providing essential data on the compound's characteristics, including its chemical identity, physical properties, solubility, and stability.
Chemical Identity
This compound is a urea derivative characterized by the presence of a 2-chloroethyl group, a nitroso group, and a 4-methylcyclohexyl group attached to the urea backbone.[1] Its chemical structure is fundamental to its mechanism of action as a DNA alkylating and cross-linking agent.[2]
| Identifier | Value |
| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea[1] |
| Synonyms | MeCCNU, Methyl-CCNU, Methyl-Lomustine[1][3] |
| CAS Number | 13909-09-6 |
| Molecular Formula | C₁₀H₁₈ClN₃O₂ |
| Molecular Weight | 247.72 g/mol |
| Chemical Structure | (See chemical structure diagram) |
| SMILES | CC1CCC(CC1)NC(=O)N(CCCl)N=O |
| InChI | InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. This compound's lipophilic nature, a consequence of its chemical structure, allows it to cross the blood-brain barrier, a significant characteristic for its use in treating brain tumors.
| Property | Value | Source |
| Physical Description | Light yellow powder | NTP, 1992 |
| Melting Point | 64 °C (decomposes) | Lide, D.R. 2007-2008 |
| logP (octanol-water partition coefficient) | 3.30 | Hansch, C., et al., 1995 |
| pKa (predicted) | 10.89 ± 0.40 |
Solubility Profile
The solubility of this compound has been determined in a range of solvents, which is crucial information for in vitro assay design and formulation. It is practically insoluble in water but shows good solubility in organic solvents like DMSO and Chloroform.
| Solvent | Solubility (mg/mL) | Source |
| Water | 0.09 | NCI Investigational Drugs |
| 0.1 N HCl | 0.09 | NCI Investigational Drugs |
| 0.1 N NaOH | 0.09 | NCI Investigational Drugs |
| 10% Ethanol | 0.10 | NCI Investigational Drugs |
| Absolute Ethanol | 100.00 | NCI Investigational Drugs |
| DMSO | 250.00 | NCI Investigational Drugs |
| Chloroform | 667.00 | NCI Investigational Drugs |
Stability and Storage
This compound exhibits limited stability, particularly in solution. It is sensitive to moisture and degrades at room temperature. For long-term storage, it should be kept as a powder at -20°C. Solutions of this compound are unstable and should be freshly prepared for use. A solution in 10% ethanol showed 25% decomposition after 6 hours at room temperature.
| Condition | Stability |
| Bulk Powder | Stable under normal conditions, protect from moisture. A sample stored at room temperature for 30 days showed 4% decomposition. |
| Solution (10% Ethanol) | A refrigerated solution decomposed 2% in 6 hours, while a solution at room temperature showed 25% decomposition in 6 hours. |
| Storage (Powder) | ≥ 4 years at -20°C |
| Storage (In solvent) | 1 year at -80°C |
Experimental Protocols
While the specific, detailed experimental protocols used to generate the data above are not publicly available, this section outlines standard methodologies for determining these key physicochemical properties.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary melting point apparatus
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Capillary tubes (sealed at one end)
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Thermometer calibrated to a known standard
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Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.
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Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
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Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. For a substance that decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.
logP (Octanol-Water Partition Coefficient) Determination
Principle: The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium. logP is the logarithm of this ratio. The shake-flask method is a common technique for its determination.
Materials:
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Separatory funnel or centrifuge tubes
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Analytical balance
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UV-Vis spectrophotometer or HPLC system for concentration measurement
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Vortex mixer and shaker
Procedure:
-
Preparation of Phases: n-Octanol and water are mutually saturated by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: A known amount of this compound is dissolved in either the aqueous or octanol phase to create a stock solution.
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Partitioning: A known volume of the stock solution is added to a separatory funnel or tube containing a known volume of the other phase. The ratio of the volumes is typically adjusted based on the expected logP.
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Equilibration: The mixture is shaken or vortexed for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours). The temperature should be controlled and recorded.
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Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous phases.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]. The logP is then calculated as log₁₀(P).
Aqueous Solubility Determination
Principle: The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. The shake-flask method is a standard approach.
Materials:
-
Scintillation vials or flasks with screw caps
-
Analytical balance
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Constant temperature shaker/incubator
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Filtration system (e.g., syringe filters with low analyte binding)
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Analytical instrument for concentration determination (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of water (or the desired aqueous buffer).
-
Equilibration: The vials are sealed and placed in a constant temperature shaker. They are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle.
-
Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid. The filtration step is critical to avoid artificially high solubility values.
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Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.
-
Result: The determined concentration represents the solubility of this compound under the specified conditions.
Visualizations
Mechanism of Action: DNA Alkylation and Cross-linking
This compound exerts its cytotoxic effects through a well-defined mechanism of action. Following administration, it undergoes metabolic activation, leading to the formation of reactive species that alkylate DNA. Specifically, the chloroethyl carbonium ion generated from this compound covalently binds to nucleophilic sites on DNA bases, most notably the O⁶ position of guanine. This initial alkylation can then lead to the formation of interstrand cross-links, which physically prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This disruption of essential cellular processes ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of action of this compound leading to cancer cell apoptosis.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound like this compound using the shake-flask method. This method is considered a gold standard for solubility measurement due to its directness and reliability.
Caption: Workflow for determining aqueous solubility via the shake-flask method.
References
The Chemistry of Semustine: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semustine, a nitrosourea-based alkylating agent, has been a subject of interest in chemotherapy due to its ability to cross the blood-brain barrier. This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of this compound. It includes a detailed breakdown of its molecular characteristics, a step-by-step guide to its synthesis based on established methodologies for analogous compounds, and a summary of its mechanism of action. Quantitative data is presented in tabular format for clarity, and key pathways are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.
Chemical Structure of this compound
This compound, also known as Methyl-CCNU, is chemically described as 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea.[1] It is an organochlorine compound and a member of the N-nitrosoureas class of drugs. Structurally, it is a derivative of urea where one amino group is substituted with a nitroso and a 2-chloroethyl group, and the other amino group is substituted with a 4-methylcyclohexyl group.[1] This lipophilic nature allows it to penetrate the blood-brain barrier, making it effective against brain tumors.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and pharmacokinetic studies.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | [1] |
| Synonyms | Methyl-CCNU, MeCCNU | [1] |
| CAS Number | 13909-09-6 | |
| Chemical Formula | C₁₀H₁₈ClN₃O₂ | |
| Molecular Weight | 247.72 g/mol | |
| Appearance | Light yellow powder | |
| Melting Point | Not available | |
| Solubility | Water: 0.09 mg/mLEthanol: 100.00 mg/mLDMSO: 250.00 mg/mLChloroform: 667.00 mg/mL | |
| UV Absorption (in MeOH) | λmax = 229 ± 2nm |
Synthesis Pathway of this compound
Overview of the Synthesis Route
A common synthetic route to nitrosoureas like this compound involves the reaction of an isocyanate with an amine to form a urea derivative, followed by nitrosation. A more recent and efficient approach for the analogous compound Lomustine utilizes a continuous flow synthesis method, which offers advantages in terms of safety and yield.
The overall transformation can be depicted as: 4-Methylcyclohexylamine + 2-Chloroethyl isocyanate → N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)urea N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)urea + Nitrosating agent → this compound
Caption: Overview of this compound Synthesis.
Experimental Protocol (Analogous to Lomustine Synthesis)
The following protocol is a representative procedure for the synthesis of nitrosoureas, adapted from the synthesis of Lomustine.
Step 1: Synthesis of N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)urea
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Reaction Setup: In a well-ventilated fume hood, a solution of 4-methylcyclohexylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Addition of Isocyanate: 2-Chloroethyl isocyanate (1.05 equivalents) is added dropwise to the stirred solution of 4-methylcyclohexylamine at room temperature. The reaction is exothermic, and the temperature may be controlled with an ice bath if necessary.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield N-(2-chloroethyl)-N'-(4-methylcyclohexyl)urea as a solid.
Step 2: Nitrosation to form this compound
-
Reaction Setup: The N-(2-chloroethyl)-N'-(4-methylcyclohexyl)urea (1.0 equivalent) is dissolved in a mixture of formic acid and water in a round-bottom flask, cooled to 0-5 °C in an ice-salt bath.
-
Addition of Nitrosating Agent: A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled urea solution while maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at low temperature for a specified period, and the formation of the product can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data for Analogous Lomustine Synthesis
While specific yields for this compound synthesis are not widely reported, the analogous continuous flow synthesis of Lomustine has been reported with an overall yield of approximately 63%. Batch synthesis yields can vary depending on the scale and purification methods.
Mechanism of Action
This compound exerts its cytotoxic effects through its action as a DNA alkylating agent. Upon administration, it undergoes spontaneous, non-enzymatic decomposition to form reactive electrophilic species. These intermediates, including a chloroethyl diazonium ion, can then alkylate nucleophilic sites on DNA bases, primarily the O⁶ position of guanine. This initial alkylation can lead to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Caption: Mechanism of Action of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. While a widely published, detailed experimental protocol for this compound remains elusive, the analogous synthesis of Lomustine provides a strong framework for its preparation. The provided information on its physicochemical properties and mechanism of action serves as a valuable resource for researchers in medicinal chemistry and oncology. Further research into optimizing the synthesis of this compound, potentially through continuous flow methodologies, could enhance its availability for further investigation and potential therapeutic applications.
References
Lipophilicity of Semustine and its Implications for Blood-Brain Barrier Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semustine, also known as methyl-CCNU, is a nitrosourea compound that has been utilized in chemotherapy for various malignancies, most notably brain tumors.[1][2] Its efficacy in treating central nervous system (CNS) cancers is intrinsically linked to its ability to cross the formidable blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the lipophilicity of this compound, a key physicochemical property governing its BBB penetration. The document details the experimental methodologies used to quantify these characteristics and explores the downstream molecular consequences of this compound's mechanism of action within the CNS.
Physicochemical Properties of this compound
The chemical structure of this compound, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, confers a significant degree of lipophilicity, which is essential for its therapeutic application in neuro-oncology. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClN₃O₂ | PubChem |
| Molecular Weight | 247.72 g/mol | PubChem |
| logP (Octanol-Water Partition Coefficient) | 3.30 | PubChem |
| Appearance | Light yellow powder | PubChem |
Table 1: Physicochemical Properties of this compound. The logP value is a logarithmic measure of the partition coefficient of a compound between an organic (n-octanol) and an aqueous phase. A logP value of 3.30 indicates that this compound is significantly more soluble in lipids than in water, a characteristic that facilitates its passage across the lipid-rich membranes of the blood-brain barrier.
Lipophilicity and Blood-Brain Barrier Penetration
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to be effective against brain tumors, it must efficiently traverse this barrier. The lipophilicity of a compound is a primary determinant of its ability to passively diffuse across the BBB. This compound's high logP value is indicative of its lipophilic nature, which allows it to readily partition into and diffuse across the endothelial cell membranes of the BBB.[1]
Figure 1: Relationship between Lipophilicity and BBB Penetration. This diagram illustrates that the high lipophilicity of this compound is the driving force for its passive diffusion across the lipid bilayer of the endothelial cells that constitute the blood-brain barrier, allowing it to reach its therapeutic target in the brain.
Experimental Protocols
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a crucial parameter for assessing the lipophilicity of a drug candidate. The "gold standard" for its experimental determination is the shake-flask method .[4] While a specific protocol for this compound is not detailed in the provided search results, a general, widely accepted methodology is as follows:
Shake-Flask Method for logP Determination
-
Preparation of Phases: Prepare n-octanol saturated with water and water (typically a buffered solution at a physiological pH of 7.4) saturated with n-octanol. This is achieved by vigorously mixing the two solvents and allowing them to separate.
-
Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.
-
Partitioning: A defined volume of the this compound solution in the aqueous phase is mixed with an equal volume of the n-octanol phase in a flask.
-
Equilibration: The flask is agitated (shaken) for a sufficient period to allow for the partitioning of this compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation of logP: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
References
An In-depth Technical Guide on the Carcinogenic Potential and Secondary Leukemia Risk of Semustine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semustine (methyl-CCNU), a nitrosourea alkylating agent, has been utilized in chemotherapy for various malignancies, including brain and gastrointestinal tumors.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it effective against central nervous system cancers.[1] However, substantial clinical evidence has demonstrated a significant carcinogenic potential, particularly an increased risk of developing therapy-related acute myeloid leukemia (t-AML) and myelodysplastic syndromes (t-MDS). This technical guide provides a comprehensive overview of the carcinogenic profile of this compound, detailing its mechanism of action, quantitative risk of secondary leukemia from pivotal clinical trials, findings from animal carcinogenicity studies, and the molecular pathways implicated in its leukemogenic effects. Detailed experimental protocols from key studies are also provided to offer a thorough understanding of the methodologies used to assess its carcinogenic risk.
Mechanism of Action and DNA Damage
This compound exerts its cytotoxic effects through its action as a DNA alkylating agent.[1] Following administration, it undergoes metabolic activation, forming reactive chloroethyl carbonium ions.[2] These electrophilic intermediates covalently bind to nucleophilic sites on DNA bases, primarily the O6-position of guanine and the N7-position of guanine and O-6 of adenine.[2] This process leads to the formation of DNA monoadducts and, crucially, interstrand cross-links (ICLs).
ICLs physically prevent the separation of the DNA double helix, thereby blocking DNA replication and transcription. This disruption of essential cellular processes preferentially affects rapidly dividing cells, such as cancer cells, leading to cell cycle arrest and apoptosis.
The leukemogenic potential of this compound is intrinsically linked to this mechanism of DNA damage. If the DNA lesions, particularly ICLs and O6-alkylguanine adducts, are not properly repaired in hematopoietic stem and progenitor cells (HSPCs), they can lead to the acquisition of somatic mutations and chromosomal aberrations, initiating the process of malignant transformation.
Signaling Pathway: From DNA Alkylation to Leukemogenesis
The pathway from this compound-induced DNA damage to secondary leukemia involves a complex interplay of DNA damage, cellular repair mechanisms (or lack thereof), and the selection of hematopoietic clones with malignant potential. Persistent DNA adducts in HSPCs can lead to replication stress and the formation of double-strand breaks. The misrepair of these breaks can result in characteristic large-scale chromosomal deletions, such as those involving the long arms of chromosomes 5 (del(5q)) and 7 (del(7q)), which are hallmarks of t-MDS/AML following alkylating agent therapy. These deletions often encompass tumor suppressor genes critical for normal hematopoietic regulation. Concurrently, point mutations in key genes, such as TP53, can arise, further disabling cell cycle checkpoints and apoptotic responses to DNA damage, and promoting clonal expansion and leukemic transformation.
Carcinogenic Potential in Humans: Secondary Leukemia Risk
The leukemogenic risk of this compound in humans is well-documented through several large-scale clinical trials. The most definitive evidence comes from a study by Boice et al. (1983), which evaluated patients with gastrointestinal cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the risk of secondary leukemia and preleukemia associated with this compound treatment.
Table 1: Risk of Leukemic Disorders in Patients with Gastrointestinal Cancer
| Treatment Group | Number of Patients | Number of Leukemic Disorders | Relative Risk (95% CI) | 6-Year Cumulative Risk (±SE) | Incidence Rate (per 1000 person-years) |
|---|---|---|---|---|---|
| This compound | 2,067 | 14 | 12.4 (1.7 - 250) | 4.0% (±2.2%) | 2.3 |
| Other Therapies | 1,566 | 1 | 1.0 (Reference) | - | - |
Data sourced from Boice et al. (1983).
Table 2: Dose-Response Relationship for this compound and Secondary Leukemia
| Cumulative this compound Dose (mg/m²) | Relative Risk of Leukemic Disorder (Adjusted for Survival Time) |
|---|---|
| < 500 | 1.0 (Reference) |
| 500 - 999 | 4.0 |
| 1000 - 1499 | 10.0 |
| ≥ 1500 | 40.0 |
Data sourced from a follow-up analysis by Boice et al. (1986).
These data clearly demonstrate a significant and dose-dependent risk of developing secondary hematologic malignancies following treatment with this compound. The average cumulative dose for patients who developed a leukemic disorder was 809 mg/m², compared to an average of 647 mg/m² for the entire treated population. The latency period for alkylating agent-related t-MDS/AML is typically 4 to 7 years.
Carcinogenic Potential in Animals
Animal bioassays are a standard method for assessing the carcinogenic potential of chemical agents. While this compound is a known human carcinogen, animal studies have shown a different toxicity profile.
Findings from Rodent Bioassays
In long-term carcinogenicity studies conducted in rats and mice, this compound was found to be carcinogenic, though it did not consistently induce leukemia as observed in humans. Instead, an increased incidence of peritoneal sarcomas and lung tumors was noted in these animal models. This highlights potential species-specific differences in metabolism, DNA repair capacity, or susceptibility of target tissues.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the types of studies that have established the carcinogenic risk of this compound.
Clinical Trial Protocol (Based on Boice et al., 1983)
This protocol outlines the key components of the randomized clinical trials that provided the primary evidence for this compound's leukemogenicity in humans.
Methodology Details:
-
Study Design: The analysis was a combined evaluation of nine randomized clinical trials.
-
Patient Population: 3,633 patients with histologically confirmed gastrointestinal cancer (e.g., stomach, colorectal) who had undergone surgical resection.
-
Treatment Regimens:
-
This compound Group (N=2,067): Patients received adjuvant chemotherapy regimens that included this compound, often in combination with other agents like fluorouracil.
-
Control Group (N=1,566): Patients received other therapies, which could include surgery alone, immunotherapy (BCG), or chemotherapy regimens that did not contain a nitrosourea.
-
-
Follow-up and Diagnosis: Patients were followed for several years post-treatment. The diagnosis of a leukemic disorder was based on histologic examination of bone marrow aspirates and biopsies, confirmed by a panel of hematopathologists.
-
Statistical Analysis: The risk of leukemia was evaluated using life-table methods to calculate cumulative risk. The relative risk was determined by comparing the incidence rates between the this compound-treated and control groups.
Animal Carcinogenicity Bioassay Protocol (Representative NTP Protocol)
This protocol describes a typical 2-year rodent bioassay as would be conducted by the National Toxicology Program (NTP) to evaluate the carcinogenic potential of a substance like this compound.
Methodology Details:
-
Test Animals: Fischer 344 rats and B6C3F1 mice are commonly used strains, with groups of approximately 50 animals of each sex per dose level.
-
Dose Selection: Doses are typically selected based on prior shorter-term toxicity studies (e.g., 90-day studies) to establish a maximum tolerated dose (MTD). Two dose levels (e.g., MTD and 1/2 MTD) plus a vehicle control group are standard.
-
Administration: this compound would likely be administered by oral gavage, suspended in a vehicle like corn oil, for 5 days a week over a 2-year period.
-
In-life Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the 2-year study (or when found moribund), a complete necropsy is performed on each animal. A comprehensive set of tissues is collected, preserved in formalin, processed, and examined microscopically by a pathologist to identify neoplastic and non-neoplastic lesions.
Conclusion
The evidence for the carcinogenic potential of this compound, particularly its risk of inducing secondary acute myeloid leukemia and myelodysplastic syndromes, is substantial and well-established through rigorous clinical trials. The mechanism is directly related to its therapeutic action of inducing DNA damage in hematopoietic stem and progenitor cells. The risk is dose-dependent, becoming significantly elevated at higher cumulative doses. While animal models confirm its carcinogenicity, they show a different target organ profile, underscoring the importance of human data in risk assessment. For drug development professionals and researchers, the case of this compound serves as a critical example of a potent therapeutic agent with a severe long-term toxicity profile, highlighting the necessity of long-term follow-up in clinical trials for DNA-damaging agents and the ongoing search for safer, more targeted cancer therapies.
References
Early Clinical Investigations of Semustine in Gastrointestinal Malignancies: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the early clinical trial results for Semustine (methyl-CCNU), a nitrosourea-based alkylating agent, in the treatment of various gastrointestinal (GI) cancers. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the efficacy, safety, and methodological underpinnings of this compound's initial clinical explorations in this setting.
Executive Summary
This compound, a member of the chloroethylating nitrosourea class of chemotherapeutic agents, was investigated in the mid- to late-20th century for its potential antitumor activity in a range of solid tumors, including those of the gastrointestinal tract. Its mechanism of action centers on the alkylation of DNA, leading to the formation of interstrand cross-links that disrupt DNA replication and transcription, ultimately inducing cell death. Early clinical trials predominantly focused on its use in combination with other cytotoxic agents, such as 5-fluorouracil (5-FU) and vincristine, in advanced colorectal and gastric cancers. While some studies demonstrated modest response rates, the overall efficacy of this compound-containing regimens was often tempered by significant hematologic toxicity and, most notably, a heightened risk of secondary leukemias. This guide synthesizes the key quantitative outcomes, experimental designs, and mechanistic pathways from these foundational studies.
Quantitative Data Summary
The following tables summarize the key efficacy and toxicity data from early clinical trials of this compound in gastrointestinal cancers.
Table 1: Efficacy of this compound-Containing Regimens in Advanced Colorectal Cancer
| Trial / Regimen | Patient Population | Number of Patients | Objective Response Rate (%) | Median Survival | Citation(s) |
| MOF-Strep (MeCCNU, 5-FU, Vincristine, Streptozotocin) | No prior chemotherapy | 40 | 25% (10/40) | 14 months (responders), 5 months (non-responders) | [1] |
| MOF (MeCCNU, 5-FU, Vincristine) | Advanced, measurable colorectal carcinoma | 75 (randomized trial) | 5% | Not specified | [2] |
| MOF-Strep (MeCCNU, 5-FU, Vincristine, Streptozotocin) | Advanced, measurable colorectal carcinoma | 75 (randomized trial) | 34% | Not specified | [2] |
| MeCCNU + Vincristine | Previously treated with 5-FU | 54 | 6% (3/54) | 19 weeks | [3] |
| MeCCNU + Dacarbazine (DTIC) | Previously treated with 5-FU | 59 | 16% (9/59) | 28 weeks | [3] |
| MeCCNU + DTIC + Vincristine | Previously treated with 5-FU | 60 | 5% (3/60) | 25 weeks | |
| FU + ME (5-FU + this compound) | No prior chemotherapy | 103 | 9% (9/103) | 26 weeks | |
| FU + ME + Vincristine | No prior chemotherapy | 92 | 11% (10/92) | 28 weeks | |
| FU + ME + Dacarbazine | No prior chemotherapy | 101 | 15% (15/101) | 37 weeks | |
| FU + ME + Vincristine + Dacarbazine | No prior chemotherapy | 91 | 12% (11/91) | 27 weeks |
Table 2: Efficacy of this compound-Containing Regimens in Advanced Gastric Cancer
| Trial / Regimen | Patient Population | Number of Patients | Objective Response Rate (%) | Median Survival | Citation(s) |
| 5-FU + MeCCNU | Adjuvant therapy after resection | 91 | Not Applicable | 36.6 months | |
| Observation Only | Adjuvant therapy after resection | 89 | Not Applicable | 32.7 months |
Table 3: Key Toxicities Associated with this compound Therapy in GI Cancer Trials
| Toxicity | Incidence / Severity | Trial Context | Citation(s) |
| Myelosuppression | Dose-limiting; required dose reductions in 70% of patients. | MOF-STREP regimen for colorectal cancer. | |
| Nausea and Vomiting | Common, particularly after streptozotocin administration. | MOF-STREP regimen for colorectal cancer. | |
| Leukemia and Preleukemia | 14 cases in 2067 patients receiving this compound as adjuvant therapy (relative risk = 12.4). | Adjuvant therapy for gastrointestinal cancer. | |
| Hematologic Toxicity | Clinically important; two treatment-related deaths from marrow failure with leukemia. | Adjuvant 5-FU + MeCCNU for gastric cancer. |
Experimental Protocols
MOF-Strep Regimen for Advanced Colorectal Carcinoma
-
Patient Eligibility: Patients with metastatic colorectal carcinoma who had received no prior chemotherapy.
-
Treatment Protocol:
-
This compound (Methyl-CCNU): 35 mg/m² orally for five consecutive days, repeated every ten weeks.
-
5-Fluorouracil (5-FU): 350 mg/m² intravenously (IV) push for five consecutive days, repeated every five weeks.
-
Vincristine: 1 mg/m² IV every five weeks (dose lowered to 1 mg in some instances to reduce neurotoxicity).
-
Streptozotocin: 500 mg/m² infused over 20 minutes, given weekly.
-
-
Dose Modifications: Therapy was delayed for a leukocyte count <3000 cells/mm³ or a platelet count <120,000/mm³. Subsequent doses of the responsible drug were reduced by 25% if significant myelosuppression occurred.
-
Response Evaluation: Not explicitly detailed in the provided abstracts, but typically involved measurement of tumor size.
Adjuvant 5-FU + MeCCNU for Gastric Cancer (EST 3275)
-
Patient Eligibility: Patients with resectable gastric adenocarcinoma who had undergone en bloc resection.
-
Treatment Protocol:
-
Patients were randomized to either two years of combination chemotherapy or observation only.
-
The specific doses and schedules for 5-FU and this compound in this trial were not detailed in the available abstract.
-
-
Evaluation: The primary endpoints were recurrence and survival.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-step process involving its decomposition and subsequent interaction with cellular macromolecules. As a chloroethylating nitrosourea, its primary target is DNA.
Caption: Mechanism of this compound-induced cytotoxicity.
Generalized Clinical Trial Workflow
The early clinical trials of this compound in gastrointestinal cancers followed a standard workflow for Phase II and Phase III studies of that era.
Caption: Generalized workflow for this compound clinical trials.
Conclusion
The early clinical trials of this compound in gastrointestinal cancers provided valuable insights into the activity and limitations of nitrosourea-based chemotherapy. While combination regimens incorporating this compound demonstrated some efficacy in advanced colorectal and gastric cancer, these benefits were often modest and accompanied by significant toxicities, most notably myelosuppression and the long-term risk of secondary malignancies. The mechanism of action, involving DNA alkylation and the formation of interstrand cross-links, provided a strong rationale for its use in rapidly proliferating tumors. However, the therapeutic window for this compound proved to be narrow, and its use has largely been superseded by newer agents with more favorable safety profiles. This historical data remains a valuable reference for understanding the evolution of chemotherapy for gastrointestinal cancers and the ongoing challenge of balancing efficacy with treatment-related toxicity.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Metastatic colorectal carcinoma. A prospective randomized trial of Methyl-CCNU, 5-Fluorouracil (5-FU) and vincristine (MOF) versus MOF plus streptozotocin (MOF-Strep) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Semustine: A Technical Guide to its Classification as an Antineoplastic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semustine (Methyl-CCNU) is a nitrosourea compound that has been investigated for its potent antineoplastic properties. As an alkylating agent, it exerts its cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of this compound's classification, mechanism of action, and the experimental basis for its evaluation as a chemotherapeutic agent. The information is tailored for researchers, scientists, and professionals involved in the discovery and development of new cancer therapies.
Classification and Chemical Properties
This compound is classified as a monofunctional alkylating agent belonging to the nitrosourea class of chemotherapeutics. A key characteristic of nitrosoureas is their ability to cross the blood-brain barrier, making them candidates for the treatment of brain tumors.
| Property | Value |
| Chemical Name | 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea |
| Molecular Formula | C₁₀H₁₈ClN₃O₂ |
| Molecular Weight | 247.72 g/mol |
| CAS Number | 13909-09-6 |
| Class | Nitrosourea, Alkylating Agent |
Mechanism of Action: DNA Alkylation and Cellular Response
The primary mechanism of action of this compound involves the alkylation of DNA. Upon administration, this compound undergoes non-enzymatic decomposition to form reactive electrophilic species. These intermediates then covalently attach alkyl groups to nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine. This alkylation leads to several downstream cellular consequences:
-
DNA Cross-linking: Formation of interstrand and intrastrand cross-links in the DNA double helix.
-
Inhibition of DNA Replication and Transcription: The presence of DNA adducts and cross-links physically obstructs the action of DNA and RNA polymerases.
-
Induction of DNA Damage Response (DDR): The cell recognizes the DNA lesions and activates complex signaling pathways to either repair the damage or initiate programmed cell death (apoptosis).
Signaling Pathways Activated by this compound-Induced DNA Damage
The DNA damage inflicted by this compound triggers a cascade of signaling events aimed at maintaining genomic integrity. Key pathways involved include the ATM/ATR and p53 signaling networks.
The tumor suppressor protein p53 plays a pivotal role in orchestrating the cellular response to this compound-induced DNA damage. Upon activation by ATM/ATR, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
Quantitative Data from Clinical Trials
The clinical efficacy of this compound has been evaluated in various cancer types, both as a single agent and in combination with other chemotherapeutic drugs. The following tables summarize key quantitative data from selected clinical trials.
Table 1: this compound in Combination Therapy for Advanced Malignant Brain Tumors [1][2]
| Treatment Regimen | Number of Patients | Median Relapse-Free Survival (RFS) | Median Overall Survival (OS) |
| Procarbazine, CCNU (Lomustine, a related nitrosourea), Vincristine (PCV) | 40 | 28 months | 79+ months |
| CCNU and Vincristine (Recurrent Gliomas) | 15 | Not Reported | Not Reported |
Note: Data for CCNU (Lomustine) is presented as a close analog to this compound, reflecting the general efficacy of nitrosoureas in brain tumors.
Table 2: this compound in Malignant Melanoma
| Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Dacarbazine + Fotemustine (a nitrosourea) | 63 | 11% | 5% | 6% |
| Cisplatin + Dacarbazine + Fotemustine + Interferon alpha | 60 | 38.3% | 11 (18.3%) | 12 (20%) |
Note: Data for Fotemustine is included to represent the activity of nitrosoureas in melanoma.
Experimental Protocols
The evaluation of this compound's antineoplastic activity relies on a suite of standardized in vitro and in vivo experimental protocols.
In Vitro Assays
This assay assesses the cytotoxic effect of this compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
This assay visualizes and quantifies DNA strand breaks in individual cells.[3][4][5]
Principle: Under electrophoresis, fragmented DNA from damaged cells migrates out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters like tail length and tail moment.
In Vivo Efficacy Studies
Animal models are crucial for evaluating the anti-tumor efficacy and toxicity of this compound in a physiological context.
Principle: Human colorectal cancer cells are implanted into immunodeficient mice, and the effect of this compound on tumor growth is monitored.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT116) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Body Weight and Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound's classification as an antineoplastic agent is firmly rooted in its mechanism of action as a DNA alkylating agent. Its ability to induce DNA damage, leading to cell cycle arrest and apoptosis, has been demonstrated in numerous preclinical studies and clinical trials. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other nitrosourea compounds. A thorough understanding of the molecular pathways affected by these agents, particularly the DNA damage response and p53 signaling, is essential for the development of more effective and targeted cancer therapies. Further research focusing on combination strategies and the identification of predictive biomarkers will be crucial in optimizing the clinical application of this compound and its analogs.
References
- 1. Results of the treatment of children with recurrent gliomas with lomustine and vincristine [pubmed.ncbi.nlm.nih.gov]
- 2. Procarbazine, CCNU, vincristine combination in the treatment of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Beyond DNA Alkylation: Unveiling the Broader Molecular Targets of Semustine
For Immediate Release
[City, State] – [Date] – While the anti-cancer agent Semustine (Methyl-CCNU) is primarily recognized for its DNA alkylating properties, a growing body of evidence reveals a multifaceted mechanism of action that extends to the direct modification of proteins. This technical guide provides an in-depth exploration of this compound's molecular targets beyond DNA, focusing on the carbamoylation of proteins by its isocyanate metabolite and the subsequent impact on cellular function. This information is critical for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic and toxicological profile.
Introduction: The Dual Threat of this compound
This compound, a member of the nitrosourea class of chemotherapeutic agents, has historically been employed in the treatment of various malignancies, including brain tumors, due to its ability to cross the blood-brain barrier.[1][2] Its cytotoxic effects are largely attributed to the alkylation of DNA, leading to DNA strand breaks and cell death.[1][2] However, the metabolic breakdown of this compound also yields an isocyanate moiety, a reactive electrophile capable of carbamoylating proteins. This secondary mechanism contributes significantly to the drug's overall activity and toxicity profile by altering protein structure and function.
Protein Carbamoylation: A Key Non-DNA Targeting Mechanism
The isocyanate generated from this compound readily reacts with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino groups. This process, known as carbamoylation, can lead to a loss of protein function.
Glutathione Reductase: A Prime Target
A significant target of this compound-induced carbamoylation is Glutathione Reductase (GR), a critical enzyme in maintaining cellular redox homeostasis. GR is responsible for the reduction of oxidized glutathione (GSSG) to its reduced form (GSH), a key antioxidant.
Table 1: Inhibition of Glutathione Reductase by Nitrosourea-Derived Isocyanates
| Compound | Isocyanate Generated | IC50 for purified human GR | Reference |
| BCNU (Carmustine) | Chloroethyl isocyanate | 55.5 µM | [3] |
| Cloretazine | Methyl isocyanate | 54.6 µM |
Inhibition of GR by this compound's isocyanate metabolite disrupts the cellular antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress. This can potentiate the DNA damage caused by the alkylating activity of the drug and contribute to cellular apoptosis.
Impact on Cellular Signaling Pathways
The non-DNA alkylating effects of this compound, particularly the inhibition of key proteins, can have cascading effects on various cellular signaling pathways.
Apoptosis Induction
While DNA damage is a primary trigger for apoptosis, the carbamoylation of proteins can also initiate or amplify programmed cell death. The increased oxidative stress resulting from GR inhibition is a known inducer of apoptosis through various signaling cascades. The specific pathways by which this compound-induced protein carbamoylation directly triggers apoptosis, independent of DNA damage, are an area of ongoing research.
Potential for Broader Kinase Pathway Modulation
While direct evidence linking this compound's carbamoylating activity to the MAPK and NF-κB signaling pathways is limited in the current literature, the widespread nature of protein carbamoylation suggests a potential for broader impacts on cellular signaling. These pathways are central to cell survival, proliferation, and inflammation, and their dysregulation by protein modification could contribute to this compound's therapeutic and toxic effects. Further proteomic studies are needed to identify specific targets within these cascades.
Experimental Protocols
The following sections outline detailed methodologies for key experiments to investigate the non-DNA alkylating effects of this compound.
Measurement of Glutathione Reductase Activity
Objective: To quantify the inhibitory effect of this compound on Glutathione Reductase activity.
Principle: The activity of GR is determined by measuring the rate of NADPH oxidation, which is accompanied by a decrease in absorbance at 340 nm.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., potassium phosphate buffer with EDTA).
-
Reaction Mixture: In a 96-well plate, combine the sample, NADPH solution, and a chromogen substrate.
-
Initiation of Reaction: Add oxidized glutathione (GSSG) to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of NADPH oxidation to determine GR activity. The IC50 value for this compound can be determined by measuring the GR activity across a range of this compound concentrations.
Identification of Carbamoylated Proteins by Mass Spectrometry
Objective: To identify specific protein targets of this compound-induced carbamoylation.
Principle: This "bottom-up" proteomics approach involves the digestion of proteins from this compound-treated and control cells, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides with a mass shift corresponding to carbamoylation.
Protocol:
-
Cell Culture and Treatment: Treat cultured cells with this compound at a desired concentration and duration. Include an untreated control group.
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database, specifying the mass modification corresponding to the methylcyclohexyl isocyanate group on lysine or N-terminal residues.
-
Quantitative Analysis: Employ label-free quantification or stable isotope labeling techniques to compare the abundance of carbamoylated peptides between the this compound-treated and control groups.
Visualizations of Key Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the metabolic activation of this compound, the workflow for identifying carbamoylated proteins, and the signaling pathway of Glutathione Reductase.
Conclusion and Future Directions
The therapeutic efficacy and toxicity of this compound are not solely dependent on its DNA alkylating activity. The carbamoylation of proteins by its isocyanate metabolite represents a significant parallel mechanism that contributes to its overall cellular impact. The inhibition of critical enzymes like Glutathione Reductase highlights a key vulnerability that can be exploited for therapeutic benefit but also contributes to off-target toxicities.
Future research should focus on:
-
Identifying the complete "carbamoylome" of this compound to uncover the full spectrum of its protein targets.
-
Quantifying the extent of carbamoylation on key proteins and correlating it with cellular outcomes.
-
Elucidating the precise signaling pathways disrupted by this compound-induced protein modification.
A deeper understanding of these non-DNA alkylating mechanisms will enable a more rational design of combination therapies and strategies to mitigate the toxicity of this compound and related nitrosoureas.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Semustine on Glioma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Semustine (methyl-CCNU) is a nitrosourea-based alkylating agent with the ability to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors such as glioma.[1] Its mechanism of action involves the alkylation and cross-linking of DNA, which disrupts DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[1] These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy on various glioma cell lines. The methodologies detailed below are based on established practices for related nitrosourea compounds, such as Lomustine (CCNU) and Nimustine (ACNU), and can be adapted for the specific experimental needs.
Data Presentation
Table 1: IC50 Values of Nitrosourea Compounds in Glioma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for nitrosourea compounds in various glioma cell lines, as reported in the literature. This data can serve as a reference for determining the appropriate concentration range for this compound in initial experiments.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Lomustine (CCNU) | U87 | 55 | 72 | [2] |
| Lomustine (CCNU) | Temozolomide-Resistant U87 | 86 | 72 | [2] |
| Lomustine (CCNU) | U-251 | Not specified | 72 | [3] |
| Lomustine (CCNU) | U-343 | Not specified | 72 | |
| Lomustine (CCNU) | J3T-BG (canine glioma) | ~5 | Not specified | |
| Nimustine (ACNU) | LN-229 | ~50 | 120 (apoptosis measurement) |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used. It is recommended to determine the IC50 of this compound for each cell line and experimental setup.
Experimental Protocols
Cell Culture and Maintenance
A variety of human glioma cell lines can be used to evaluate the efficacy of this compound. Commonly used lines include U87, U251MG, U343MG, and LN-229.
Materials:
-
Human glioma cell lines (e.g., U87, U251MG)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture glioma cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at an appropriate density.
This compound Preparation
Materials:
-
This compound (methyl-CCNU) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound powder in DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Glioma cells
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis can be quantified using flow cytometry after staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide-binding dye that is excluded by live cells).
Materials:
-
Glioma cells
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed glioma cells into 6-well plates and treat them with the desired concentrations of this compound for 48 or 72 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to analyze the expression levels of proteins involved in cell signaling pathways affected by this compound, such as the JNK/c-Jun and PI3K/Akt pathways.
Materials:
-
Glioma cells
-
6-well or 10 cm cell culture plates
-
This compound working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-BIM, anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat glioma cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis in Glioma Cells
Caption: this compound-induced DNA damage activates the JNK/c-Jun pathway, leading to apoptosis.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro effects on glioma cell lines.
References
Application Notes and Protocols for Establishing a Semustine-Resistant Cancer Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and characterizing a semustine-resistant cancer cell line model. This model can serve as a valuable in vitro tool for studying the molecular mechanisms of chemoresistance, screening for novel therapeutics to overcome resistance, and evaluating combination drug strategies.
Introduction
This compound (Methyl-CCNU) is a nitrosourea alkylating agent historically used in the treatment of various malignancies, including brain tumors, lymphomas, and gastrointestinal cancers.[1][2] Its cytotoxic effect is primarily mediated through the alkylation of DNA, leading to DNA cross-linking, strand breaks, and ultimately, cell death.[3] However, the development of chemoresistance remains a significant obstacle in its clinical efficacy. A primary mechanism of resistance to this compound and other nitrosoureas is the overexpression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT).[4][5] MGMT removes the alkyl adducts from the O6 position of guanine, thereby repairing the DNA damage induced by the drug.
This document outlines a detailed protocol for generating a this compound-resistant cancer cell line by continuous exposure to escalating drug concentrations. It also provides protocols for a suite of assays to characterize and compare the resistant cell line to its parental, sensitive counterpart.
Data Presentation
Table 1: Exemplar IC50 Values of this compound and Related Nitrosoureas in Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 (µM) | Citation |
| U87MG | Glioblastoma | Lomustine (CCNU) | 70 | |
| U87MG | Glioblastoma | Lomustine (CCNU) | 55 | |
| T98G | Glioblastoma | Lomustine (CCNU) | >100 | |
| HT-29 | Colorectal Cancer | 5-Fluorouracil (for context) | 4.1-9.2 | |
| Raji | Burkitt's Lymphoma | Various | Not specified for this compound |
Note: Specific IC50 values for this compound are not widely reported in recent literature. The values for the structurally similar nitrosourea, lomustine, in glioblastoma cell lines can be used as a starting point for determining the initial concentrations for generating resistance. It is crucial to determine the specific IC50 of this compound for the chosen parental cell line experimentally.
Table 2: Recommended Starting Concentrations and Escalation Strategy for Inducing this compound Resistance
| Parameter | Recommended Value/Strategy |
| Parental Cell Line Selection | Glioblastoma (e.g., U87MG), Colorectal Cancer (e.g., HT-29), or Lymphoma (e.g., Raji) cell lines are clinically relevant choices. |
| Initial this compound Concentration | Start with a concentration equivalent to the IC10 - IC20 of the parental cell line, as determined by a preliminary cell viability assay. |
| Exposure Method | Continuous exposure with drug-containing medium refreshed every 2-3 days. |
| Dose Escalation | Gradually increase the this compound concentration by approximately 1.5 to 2-fold once the cells have resumed a stable growth rate at the current concentration. |
| Duration | The process can take 3-12 months to achieve a significant level of resistance. |
| Definition of Resistance | A minimum of a 3 to 5-fold increase in the IC50 value compared to the parental cell line is a common benchmark. Clinically relevant resistance can be considered in the range of a 2 to 8-fold increase. |
Experimental Protocols
Establishment of a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cancer cell line using a stepwise dose-escalation method.
Workflow for Establishing a this compound-Resistant Cell Line
Workflow for generating a this compound-resistant cell line.
Materials:
-
Parental cancer cell line (e.g., U87MG, HT-29, Raji)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Methyl-CCNU)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 2).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a T-25 or T-75 flask.
-
Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a concentration equal to the IC10 or IC20 of the parental line.
-
-
Monitor and Escalate the Dose:
-
Maintain the cells in the presence of this compound. Replace the medium with fresh drug-containing medium every 2-3 days.
-
Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask.
-
Once the cells have adapted and are growing at a stable rate (similar to the parental line in the absence of the drug), subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this cycle of adaptation and dose escalation. This process may take several months.
-
-
Confirm Resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population and compare it to the parental cell line.
-
A resistant cell line is typically considered established when the IC50 value is consistently at least 3-5 fold higher than that of the parental cells.
-
-
Maintenance of the Resistant Cell Line:
-
Once established, the this compound-resistant cell line should be continuously cultured in a medium containing a maintenance concentration of this compound (e.g., the IC50 of the parental line) to retain the resistant phenotype.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Parental and this compound-resistant cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., at the IC50 concentration for each cell line) for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in DNA repair and apoptosis.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MGMT, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the mRNA expression levels of target genes, such as MGMT.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for MGMT and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound as required.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Signaling Pathway and Experimental Workflow Diagrams
This compound Action and MGMT-Mediated Resistance Pathway
References
- 1. Regulation of expression of O6-methylguanine-DNA methyltransferase and the treatment of glioblastoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of Semustine and 5-Fluorouracil in Colorectal Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the historical use and scientific basis for combining Semustine (methyl-CCNU) and 5-fluorouracil (5-FU) in the treatment of advanced colorectal cancer. The information is compiled from key clinical trials to guide preclinical and clinical research design.
Introduction
The combination of this compound, a nitrosourea alkylating agent, and 5-fluorouracil, an antimetabolite, was investigated as a therapeutic strategy for advanced colorectal cancer. The rationale for this combination lies in their distinct mechanisms of action, which are hypothesized to have a synergistic or additive cytotoxic effect on cancer cells. This compound induces DNA damage through alkylation, while 5-fluorouracil disrupts DNA and RNA synthesis. Despite showing some activity, the combination of this compound and 5-FU has been associated with significant toxicity, which has limited its widespread clinical adoption.[1][2]
Mechanism of Action
This compound, a member of the nitrosourea class of chemotherapeutic agents, exerts its cytotoxic effects primarily through the alkylation of DNA.[2][3] Upon administration, it is metabolized into reactive intermediates that form covalent cross-links between DNA strands.[3] This cross-linking prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
5-fluorouracil is a pyrimidine analog that, once converted to its active metabolites, interferes with DNA and RNA synthesis through two main mechanisms. Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. Another metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its normal function.
The combination of these two agents targets cancer cells through complementary pathways: this compound directly damages existing DNA, while 5-FU prevents the synthesis of new DNA and disrupts RNA function.
Quantitative Data Summary
The following tables summarize the efficacy and toxicity data from a key Phase III clinical trial conducted by the Eastern Cooperative Oncology Group (EST: 4275) investigating the combination of this compound and 5-fluorouracil in patients with advanced colorectal cancer.
Table 1: Efficacy of this compound and 5-Fluorouracil Combination Therapy
| Treatment Arm | Number of Patients | Response Rate (%) | Median Survival (weeks) |
| FU + ME (5-Fluorouracil + this compound) | 103 | 9% | 26 |
Data from the Eastern Cooperative Oncology Group (ECOG) study EST: 4275.
Table 2: Comparative Efficacy of Other Regimens in EST: 4275
| Treatment Arm | Number of Patients | Response Rate (%) | Median Survival (weeks) |
| FU + ME + Vincristine | 92 | 11% | 28 |
| FU + ME + Dacarbazine | 101 | 15% | 37 |
| FU + ME + Vincristine + Dacarbazine | 91 | 12% | 27 |
| FU + Hydroxyurea | 85 | 18% | 38 |
Data from the Eastern Cooperative Oncology Group (ECOG) study EST: 4275.
Table 3: Toxicity Profile of this compound-Containing Regimens
| Adverse Event | FU + ME |
| Life-threatening toxicity | Highest incidence among the five treatment arms |
| Platelet nadirs < 50,000/mm³ | 9% - 19% (in various this compound combinations) |
| WBC nadirs < 2,000/mm³ | 7% - 12% (in various this compound combinations) |
| Severe vomiting | 2% - 14% (in various this compound combinations) |
The FU + ME arm was associated with the highest incidence of life-threatening toxicity in the EST: 4275 trial.
Experimental Protocols
The following protocols are based on the methodologies described in the Eastern Cooperative Oncology Group (ECOG) trial EST: 4275 for the treatment of advanced colorectal cancer.
In Vivo Study Protocol (Human Clinical Trial - EST: 4275)
1. Patient Population:
-
Patients with measurable recurrent or metastatic colorectal carcinoma.
-
No prior chemotherapy.
-
Prior surgery and radiotherapy were permitted.
2. Treatment Regimen (FU + ME):
-
5-Fluorouracil (FU): Administered intravenously for five consecutive days (Days 1-5). This cycle is repeated starting on Day 36.
-
This compound (ME): Administered as a single oral dose on Day 1 of each ten-week cycle.
3. Dosing:
-
Specific dosages from the primary publication were not provided in the abstract. Researchers should refer to the full study publication for detailed dosing information.
4. Evaluation Criteria:
-
Response: Tumor measurements were taken to assess response to treatment.
-
Survival: Median survival time was calculated from the start of therapy.
-
Toxicity: Patients were monitored for adverse events, with a focus on hematologic and gastrointestinal toxicity.
Visualizations
Signaling Pathway of Combined this compound and 5-Fluorouracil Action
Caption: Combined action of this compound and 5-FU on a cancer cell.
Experimental Workflow for a Preclinical Study
Caption: Workflow for in vitro evaluation of this compound and 5-FU.
Conclusion
The combination of this compound and 5-fluorouracil for the treatment of advanced colorectal cancer has been explored in clinical trials, demonstrating modest efficacy but significant toxicity. These application notes and protocols provide a foundational understanding for researchers interested in further investigating nitrosourea and antimetabolite combinations. Future studies could focus on identifying biomarkers to predict response and toxicity, as well as exploring novel drug delivery systems to improve the therapeutic index of these agents. Given the toxicity profile, careful consideration and robust preclinical data are essential before initiating new clinical investigations.
References
Protocol for Assessing Semustine-Induced DNA Cross-linking: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semustine (Methyl-CCNU) is a nitrosourea-based chemotherapeutic agent that exerts its cytotoxic effects primarily through the induction of DNA damage. As an alkylating agent, this compound forms covalent adducts with DNA bases, leading to the formation of interstrand cross-links (ICLs).[1][2] These ICLs are highly toxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The assessment of this compound-induced DNA cross-linking is therefore critical for understanding its mechanism of action, evaluating drug efficacy, and investigating mechanisms of resistance.
These application notes provide detailed protocols for the detection and quantification of this compound-induced DNA ICLs, focusing on the widely used modified alkaline comet assay and the traditional alkaline elution assay. Additionally, we present an overview of the cellular response to this compound-induced DNA damage, including key signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the duration of exposure. The following table provides representative IC50 values for nitrosourea compounds, including this compound, in various cancer cell lines to illustrate the range of cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 9L | Rat Brain Tumor | Varies with exposure | 1 | [3] |
| HeLa | Cervical Cancer | ~10-50 (representative) | 48 | [4] |
| MCF-7 | Breast Cancer | ~10-50 (representative) | 48 | |
| A549 | Lung Cancer | ~10-50 (representative) | 48 |
Note: Specific IC50 values for this compound can be highly variable. The values presented are representative for nitrosourea compounds and should be determined empirically for the specific cell line and experimental conditions being used.
Table 2: Quantification of this compound-Induced DNA Interstrand Cross-links
The formation of DNA ICLs is a dose- and time-dependent process. The following tables provide a representative overview of the expected quantitative data for DNA cross-linking induced by this compound, as would be measured by techniques like the modified alkaline comet assay or alkaline elution.
Dose-Response of DNA Interstrand Cross-link Formation
| This compound Concentration (µM) | % DNA in Tail (Comet Assay) | % Cross-linked DNA (Alkaline Elution) |
| 0 (Control + Radiation) | 80 ± 5 | 0 |
| 10 | 65 ± 7 | 15 ± 3 |
| 50 | 40 ± 6 | 45 ± 5 |
| 100 | 25 ± 5 | 65 ± 6 |
| 200 | 15 ± 4 | 80 ± 5 |
Note: Data are representative and assume a fixed time of exposure (e.g., 2 hours) followed by a fixed dose of ionizing radiation to induce strand breaks for the comet assay.
Time-Course of DNA Interstrand Cross-link Formation and Repair
| Time after this compound Treatment (h) | % Cross-linked DNA |
| 0 | 0 |
| 2 | 50 ± 5 |
| 6 | 75 ± 6 |
| 12 | 60 ± 7 |
| 24 | 30 ± 5 |
| 48 | 10 ± 3 |
Note: Data are representative and based on a single high dose of this compound. The peak of cross-link formation and the rate of repair can vary between cell types.
Table 3: Effect of this compound on Cell Cycle Distribution
This compound-induced DNA damage triggers cell cycle checkpoints, leading to arrest in the S and G2/M phases to allow for DNA repair.
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| This compound (50 µM, 24h) | 35 ± 5 | 40 ± 4 | 25 ± 3 |
| This compound (100 µM, 24h) | 20 ± 3 | 35 ± 5 | 45 ± 6 |
Note: Data are representative and can vary based on cell line and experimental conditions.
Experimental Protocols
Modified Alkaline Comet Assay for DNA Interstrand Cross-link Detection
The modified alkaline comet assay is a sensitive method to detect DNA ICLs in individual cells. The principle of this assay is that ICLs reduce the migration of DNA fragments in an agarose gel after the induction of single-strand breaks by ionizing radiation.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Gamma irradiator or X-ray source
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include a negative control (vehicle-treated) and a positive control.
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% NMP agarose and allow to dry completely.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose at 37°C.
-
Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
Irradiation:
-
Wash the slides with PBS to remove detergents.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy of gamma or X-rays) on ice to induce random single-strand breaks.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat twice.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail. A decrease in tail DNA compared to the irradiated control indicates the presence of ICLs.
-
Alkaline Elution Assay for DNA Cross-link Quantification
The alkaline elution assay is a classic method for measuring DNA strand breaks and cross-links. For ICL detection, this method relies on the principle that cross-linked DNA will be slower to elute through a filter under denaturing (alkaline) conditions compared to non-cross-linked DNA.
Materials:
-
Alkaline elution apparatus (including pump, filter holders, and fraction collector)
-
Polyvinyl chloride (PVC) or polycarbonate filters (2 µm pore size)
-
Lysis solution (2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)
-
Washing solution (0.02 M EDTA, pH 10.0)
-
Elution buffer (0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, 0.1% SDS, pH 12.1)
-
DNA fluorochrome (e.g., Hoechst 33258)
-
Proteinase K
Protocol:
-
Cell Radiolabeling and Treatment:
-
Culture cells in the presence of a radiolabeled DNA precursor (e.g., [¹⁴C]thymidine for control cells and [³H]thymidine for treated cells) for one to two cell cycles.
-
Treat the [³H]thymidine-labeled cells with this compound.
-
-
Cell Lysis on Filter:
-
A known number of control and treated cells are mixed and loaded onto a filter in the elution apparatus.
-
Lyse the cells by pumping the lysis solution through the filter. To distinguish between DNA-protein and DNA-DNA cross-links, a parallel sample can be treated with proteinase K in the lysis solution.
-
-
Washing: Wash the filter with the washing solution to remove cellular debris.
-
Alkaline Elution:
-
Pump the alkaline elution buffer through the filter at a constant flow rate (e.g., 0.03-0.04 mL/min).
-
Collect fractions at regular time intervals (e.g., every 90 minutes) for up to 15 hours.
-
-
Quantification:
-
Determine the amount of DNA in each fraction and the amount remaining on the filter by liquid scintillation counting or fluorescence.
-
Plot the fraction of DNA remaining on the filter versus the fraction of control DNA remaining. A slower elution rate for the treated cells compared to the irradiated control cells indicates the presence of cross-links.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced DNA damage and cellular response.
Caption: Workflow for the modified alkaline comet assay.
Caption: The Fanconi Anemia/BRCA pathway for ICL repair.
References
- 1. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative dose-response relations for the cytotoxic activity of chloroethylnitrosoureas in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Semustine Efficacy in Preclinical Brain Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semustine (MeCCNU), a member of the nitrosourea class of alkylating agents, has historically been utilized in chemotherapy for various malignancies, including brain tumors.[1] Its lipophilic nature allows it to cross the blood-brain barrier, a critical characteristic for treating central nervous system (CNS) neoplasms.[1] The cytotoxic effect of this compound is primarily mediated through the alkylation of DNA and RNA, leading to the formation of interstrand crosslinks that inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established animal models of brain tumors, particularly orthotopic glioma models.
Animal Models for this compound Efficacy Studies
The selection of an appropriate animal model is crucial for the preclinical evaluation of anticancer agents. For brain tumor research, orthotopic models, where human tumor cells are implanted into the corresponding organ (the brain) of an immunodeficient animal, are preferred as they more accurately recapitulate the tumor microenvironment and growth characteristics of human gliomas.[4]
Commonly used cell lines for establishing orthotopic glioblastoma models include U87-MG, a well-established human glioblastoma cell line. For studies involving an intact immune system, syngeneic mouse models such as those using the GL261 cell line can be employed.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of nitrosoureas in brain tumor models. While specific recent data for this compound is limited, data from its close analog, Lomustine (CCNU), in similar models provides a valuable reference for expected outcomes.
Table 1: In Vivo Efficacy of Nitrosoureas in Orthotopic Glioblastoma Models
| Animal Model | Cell Line | Treatment | Dosage and Schedule | Primary Endpoint | Results | Reference |
| Nude Mice | U87-MG | Lomustine (CCNU) | 20 mg/kg, intraperitoneally on days 7, 14, 21, and 28 post-implantation | Median Survival | Significantly prolonged survival compared to control | |
| Nude Mice | U87-MG (TMZ-Resistant) | Lomustine (CCNU) | 20 mg/kg, intraperitoneally on days 7, 14, 21, and 28 post-implantation | Median Survival | Significantly prolonged survival compared to control and Temozolomide (TMZ) | |
| C57BL Mice | Ependymoblastoma | This compound (MeCCNU) | Intraperitoneal or intraneoplastic injection on day 5 post-implantation | Median Day of Death & Long-Term Survivors | Highly effective in increasing median day of death and number of long-term survivors |
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Glioblastoma Xenograft Model in Mice
This protocol describes the intracranial implantation of a human glioblastoma cell line (e.g., U87-MG) into immunodeficient mice.
Materials:
-
Human glioblastoma cell line (e.g., U87-MG, luciferase-expressing for bioluminescence imaging)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6- to 8-week-old female immunodeficient mice (e.g., BALB/c nude)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Betadine and 70% ethanol
-
Bone wax or dental cement
Procedure:
-
Cell Preparation: a. Culture U87-MG cells to 70-80% confluency. b. On the day of surgery, harvest cells using Trypsin-EDTA, wash with PBS, and perform a viable cell count using a hemocytometer or automated cell counter. c. Resuspend the cells in sterile, ice-cold PBS at a concentration of 1 x 10^5 viable cells in 2-5 µL. Keep the cell suspension on ice.
-
Animal Preparation and Surgery: a. Anesthetize the mouse using an appropriate anesthetic regimen. Confirm proper anesthetic depth by lack of response to a toe pinch. b. Secure the mouse in a stereotactic frame. Apply eye lubricant to prevent corneal drying. c. Shave the scalp and sterilize the surgical area with Betadine followed by 70% ethanol. d. Make a small sagittal incision in the scalp to expose the skull. e. Using stereotactic coordinates for the desired brain region (e.g., for the striatum in mice: 1 mm anterior and 2 mm lateral to the bregma), carefully drill a small burr hole through the skull, avoiding the underlying dura mater. f. Slowly lower the Hamilton syringe needle to a depth of 3 mm from the brain surface. g. Infuse the cell suspension (1 x 10^5 cells in 2-5 µL) over 2-5 minutes to minimize backflow. h. After injection, leave the needle in place for an additional 5 minutes to allow for diffusion and prevent leakage of the cell suspension upon withdrawal. i. Slowly withdraw the needle. j. Seal the burr hole with bone wax or dental cement. k. Suture the scalp incision. l. Administer post-operative analgesics as per institutional guidelines. m. Monitor the animal closely during recovery on a warming pad.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound (MeCCNU) powder
-
Vehicle for dissolution (e.g., 25% DMSO in sterile saline)
-
Sterile injection vials
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Preparation of this compound Solution: a. All procedures should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE). b. Calculate the required amount of this compound based on the desired dose (e.g., refer to preclinical studies for dose ranges) and the body weight of the animals. c. On the day of administration, dissolve the this compound powder in the vehicle to the desired final concentration. For example, to achieve a 20 mg/kg dose in a 20g mouse (0.4 mg), if injecting 200 µL, the concentration would be 2 mg/mL. d. Ensure the solution is homogenous.
-
Administration: a. Weigh each animal to determine the precise volume of this compound solution to be administered. b. Administer the this compound solution via the desired route. Intraperitoneal (i.p.) injection is a common route for systemic delivery in preclinical models. c. For i.p. injection, gently restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.
Protocol 3: Monitoring Tumor Growth and Efficacy Endpoints
This protocol describes methods for monitoring tumor progression and assessing the efficacy of this compound treatment.
Materials:
-
Bioluminescence imaging system (for luciferase-expressing cell lines)
-
D-luciferin
-
Calipers (for subcutaneous models, if applicable)
-
Software for data analysis (e.g., for survival curves, tumor growth curves)
Procedure:
-
Tumor Growth Monitoring: a. For orthotopic models with luciferase-expressing cells, monitor tumor growth weekly using a bioluminescence imaging system. b. Inject mice with D-luciferin (e.g., 150 mg/kg, i.p.) 10-15 minutes prior to imaging. c. Acquire and quantify the bioluminescent signal (total flux in photons/second) from the cranial region. d. Plot tumor growth curves for each treatment group.
-
Efficacy Endpoints: a. Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition at specific time points compared to the vehicle-treated control group. b. Survival: Monitor animals daily for clinical signs of tumor progression (e.g., weight loss >20%, neurological deficits, hunched posture). c. Euthanize animals when they reach pre-defined humane endpoints. d. Record the date of euthanasia or death for survival analysis. e. Generate Kaplan-Meier survival curves and compare survival distributions between treatment groups using a log-rank test.
Signaling Pathways and Mechanisms of Action
This compound, as a nitrosourea, exerts its anticancer effects primarily through the induction of DNA damage. This triggers a complex cellular response involving cell cycle checkpoints and apoptotic pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Determining Semustine IC50 Values: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semustine (methyl-CCNU) is an alkylating agent belonging to the nitrosourea class of chemotherapeutic drugs, primarily utilized in the treatment of various cancers, including brain tumors, due to its ability to cross the blood-brain barrier.[1][2][3] It exerts its cytotoxic effects by inducing DNA damage, thereby inhibiting DNA replication and transcription in rapidly dividing cancer cells.[1][2] A critical parameter for evaluating the efficacy of this compound is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a biological process, such as cell proliferation, by 50%.
These application notes provide detailed protocols for three common cell viability assays—MTT, Neutral Red Uptake, and CellTiter-Glo®—to determine the IC50 value of this compound in cancer cell lines.
Mechanism of Action of this compound
This compound is a cell-cycle non-specific alkylating agent. After administration, it undergoes metabolic activation, generating reactive chloroethyl carbonium ions and isocyanates. The chloroethyl moieties alkylate DNA, primarily at the O6 position of guanine bases, leading to the formation of interstrand cross-links. These cross-links prevent the separation of DNA strands, which is essential for both DNA replication and RNA transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). Additionally, the generated isocyanates can inactivate DNA repair enzymes, further enhancing the drug's cytotoxic effect.
Caption: Mechanism of action of this compound in a cancer cell.
Experimental Workflow for IC50 Determination
The determination of an IC50 value involves treating cultured cancer cells with a range of drug concentrations. After an incubation period, a viability assay is performed to measure the proportion of surviving cells. The results are then used to generate a dose-response curve, from which the IC50 value is calculated.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method based on the ability of mitochondrial succinate dehydrogenase enzymes in metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Adjust the cell suspension to a concentration of 1x10⁴ to 1.5x10⁵ cells/mL, depending on the cell line's growth rate. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the highest concentration of DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance (OD) at a wavelength of 490 nm or 570 nm using a microplate reader.
Protocol 2: Neutral Red Uptake (NRU) Assay
Principle: The NRU assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye extracted from the cells after treatment is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
PBS
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
Dye Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate: Incubate the plate for 2-3 hours at 37°C and 5% CO₂, allowing viable cells to take up the dye.
-
Washing: Discard the Neutral Red solution and wash the cells once with 150 µL of PBS to remove excess dye.
-
Destaining: Add 150 µL of the destain solution to each well to extract the dye from the cells.
-
Measurement: Shake the plate for 10 minutes on a shaker to ensure homogeneity. Measure the absorbance at 540 nm.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, which is a marker of metabolically active cells. The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and thus the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates (to prevent well-to-well signal crosstalk)
-
CellTiter-Glo® Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
Data Presentation and Analysis
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve and calculate the concentration that elicits a 50% reduction in cell viability.
Calculation of Percent Viability:
Percent Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle Control - OD_Blank)] x 100
This compound IC50 Values in Various Cancer Cell Lines
The IC50 of this compound can vary significantly depending on the cancer cell line and the assay conditions. The following table provides a template for summarizing experimentally determined data.
| Cell Line | Cancer Type | Assay Used | Incubation Time (h) | This compound IC50 (µM) | Reference |
| Example: U87 MG | Glioblastoma | MTT | 72 | [Value] | [Citation] |
| Example: A549 | Lung Carcinoma | CellTiter-Glo® | 48 | [Value] | [Citation] |
| Example: HCT116 | Colon Carcinoma | Neutral Red | 72 | [Value] | [Citation] |
| Example: MCF-7 | Breast Adenocarcinoma | MTT | 72 | [Value] | [Citation] |
Note: The values in this table are placeholders. Researchers should populate it with their experimentally derived data.
References
Long-Term Preclinical Treatment Protocols for Semustine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semustine (MeCCNU), a nitrosourea derivative, is an alkylating agent that has been investigated for its cytotoxic effects against various cancers. Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors. Long-term preclinical studies are crucial for determining the efficacy, safety profile, and carcinogenic potential of chemotherapeutic agents like this compound. These application notes provide a summary of findings from preclinical studies involving long-term administration of this compound in animal models and detail relevant experimental protocols.
Mechanism of Action
This compound exerts its antineoplastic effects primarily through the alkylation of DNA and RNA. It introduces alkyl groups onto nucleic acid bases, leading to the formation of DNA cross-links. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] The active metabolites of this compound, including chloroethyl carbonium ions and isocyanates, are responsible for these cytotoxic effects.[1]
Data from Long-Term Preclinical Studies
Long-term preclinical carcinogenicity studies have been conducted on this compound in both mice and rats, primarily involving repeated intraperitoneal injections.
| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |
| Rats | Intraperitoneal (IP) Injection | Three times weekly for 6 months | Increased incidence of peritoneal sarcoma and a 1.5-fold increase in total tumor incidence at 18 months. | (Weisburger, 1977) |
| Rats | Intravenous (IV) Injection | Not specified | Induced lung tumors. | (Habs & Schmähl, 1984) |
| Mice (female) | Intraperitoneal (IP) Injection | Repeated injections (specifics not detailed in secondary source) | Slight increase in the incidence of leukemia and lymphosarcomas. | (DHHS/National Toxicology Program) |
Experimental Protocols
Long-Term Carcinogenicity Study in Rats (Intraperitoneal Administration)
This protocol is based on the findings of long-term carcinogenicity studies.
Objective: To assess the long-term toxicity and carcinogenic potential of this compound administered intraperitoneally to rats.
Materials:
-
This compound (MeCCNU)
-
Vehicle for injection (e.g., sterile saline, ethanol/saline solution)
-
Sprague-Dawley or Fischer 344 rats (specific strain may vary)
-
Sterile syringes and needles (23-25 gauge)
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the start of the study.
-
Dose Preparation: Prepare a sterile solution or suspension of this compound in the chosen vehicle at the desired concentration. Due to its limited water solubility, a co-solvent such as ethanol may be required. A refrigerated solution in 10% ethanol has been shown to have limited stability (2% decomposition in 6 hours).
-
Dosing:
-
Administer this compound via intraperitoneal injection three times per week.
-
The exact dosage should be determined based on dose-ranging studies, but a dose that induces some level of toxicity without causing premature mortality is typically selected for carcinogenicity studies.
-
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity, including changes in weight, activity, and appearance.
-
Palpate for tumors at regular intervals.
-
Perform periodic hematology and serum chemistry analysis to monitor for organ toxicity.
-
-
Study Duration: Continue treatment for 6 months, followed by a period of observation for tumor development (typically up to 18-24 months total study duration).
-
Endpoint Analysis:
-
At the end of the study, or when animals become moribund, perform a complete necropsy.
-
Collect all major organs and any observed masses for histopathological examination.
-
Statistically analyze tumor incidence and latency between treated and control groups.
-
Chronic Oral Administration Study in Rats
While intraperitoneal injection has been common in carcinogenicity studies, oral administration is also a relevant route for this compound.
Objective: To evaluate the systemic toxicity and efficacy of long-term oral administration of this compound in a rat tumor model.
Materials:
-
This compound (MeCCNU)
-
Vehicle for oral gavage (e.g., corn oil, methylcellulose solution)
-
Wistar or Sprague-Dawley rats bearing a relevant tumor model (e.g., glioma xenograft)
-
Oral gavage needles
-
Syringes
-
Animal housing and monitoring equipment
Procedure:
-
Animal and Tumor Model: Utilize rats with established tumors (e.g., intracranially implanted glioma cells).
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Dosing:
-
Administer this compound via oral gavage at a predetermined schedule (e.g., once daily for 5 consecutive days, followed by a rest period, repeated in cycles).
-
Dosage should be based on prior efficacy and toxicity studies.
-
-
Monitoring:
-
Monitor tumor growth using appropriate methods (e.g., bioluminescence imaging, magnetic resonance imaging).
-
Record animal body weight and clinical signs of toxicity regularly.
-
Perform blood counts to monitor for myelosuppression.
-
-
Study Duration: The duration of the study will depend on the tumor model and the specific research question, but could range from several weeks to months.
-
Endpoint Analysis:
-
Primary endpoints may include tumor growth inhibition, survival, and time to tumor progression.
-
Visualizations
Signaling Pathway of this compound's Cytotoxic Action
Caption: Mechanism of this compound's cytotoxic action.
Experimental Workflow for a Long-Term Carcinogenicity Study
Caption: Workflow for a preclinical carcinogenicity study.
References
Application Notes and Protocols for Semustine in Hodgkin Lymphoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semustine (methyl-CCNU) is a nitrosourea compound that functions as an alkylating agent, a class of chemotherapeutics that has been utilized in the treatment of various cancers, including Hodgkin lymphoma.[1][2] Its high lipid solubility allows it to cross the blood-brain barrier, making it effective against brain tumors, but it has also been investigated as a second-line treatment option for Hodgkin lymphoma.[3] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical Hodgkin lymphoma research models.
Due to the limited availability of recent, specific preclinical data for this compound in Hodgkin lymphoma models, the following protocols and data tables are based on established methodologies for cancer drug screening, data for closely related nitrosoureas (like Lomustine/CCNU), and known molecular characteristics of Hodgkin lymphoma.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[1] Upon administration, it undergoes non-enzymatic decomposition to form reactive intermediates, including a 2-chloroethyl carbonium ion.[1] This electrophilic species covalently binds to nucleophilic sites on DNA bases, particularly the O6 position of guanine. This leads to the formation of DNA interstrand cross-links, which prevent DNA strand separation, thereby inhibiting DNA replication and transcription. This disruption of fundamental cellular processes ultimately triggers cell cycle arrest and apoptosis (programmed cell death).
Key Signaling Pathways in Hodgkin Lymphoma
Hodgkin and Reed-Sternberg (HRS) cells, the malignant cells of classical Hodgkin lymphoma, are characterized by the constitutive activation of several pro-survival signaling pathways. Understanding these pathways is crucial for evaluating the effects of therapeutic agents like this compound.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central driver of HRS cell survival. In normal B-cells, this pathway is tightly regulated; however, in HRS cells, it is constitutively active due to genetic lesions, interactions with the tumor microenvironment (e.g., via CD30 and CD40 receptors), or in some cases, infection by the Epstein-Barr virus (EBV), whose LMP1 protein mimics an active receptor. This constant NF-κB activity promotes the transcription of anti-apoptotic genes, protecting cancer cells from programmed cell death.
-
PI3K/Akt Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is another critical survival pathway frequently activated in Hodgkin lymphoma. Activation of this pathway, often observed through the phosphorylation of Akt, promotes cell growth, proliferation, and survival, and can contribute to resistance to conventional therapies.
Signaling Pathway Diagrams
Caption: Mechanism of this compound-induced DNA damage and apoptosis.
Caption: Constitutive NF-κB signaling in Hodgkin Lymphoma (HL) cells.
Quantitative Data Summary
Clinical Efficacy of Nitrosoureas in Hodgkin Lymphoma
The following table summarizes response rates from clinical studies in patients with advanced or resistant Hodgkin Lymphoma treated with CCNU (Lomustine), a close analog of this compound. This data provides a clinical benchmark for the expected activity of this class of drugs.
| Compound | Patient Population | Dosage | Overall Response Rate (ORR) | Reference |
| CCNU | Advanced, resistant HL | 130 mg/m² orally every 6 weeks | 33% (13/39) | |
| CCNU | Previously treated, advanced HL | 100 mg/m² orally every 6 weeks | 60% | |
| Methyl-CCNU (this compound) | Advanced HL | 150 mg/m² orally every 6 weeks | 15% (3/20) |
Illustrative Preclinical Data for this compound in Hodgkin Lymphoma Cell Lines
The following data is illustrative and represents typical results that might be obtained from the experimental protocols described below. Specific values should be determined empirically for each cell line and experimental condition.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | This compound IC50 (µM) after 72h |
|---|---|
| L-428 (HL) | 25 µM |
| KM-H2 (HL) | 40 µM |
| Normal PBMCs | > 100 µM |
Table 2: Induction of Apoptosis
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V+) |
|---|---|---|
| L-428 | Vehicle Control | 5% |
| L-428 | This compound (25 µM) | 45% |
| L-428 | this compound (50 µM) | 70% |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| KM-H2 | Vehicle Control | 55% | 30% | 15% |
| KM-H2 | this compound (40 µM) | 20% | 15% | 65% |
Experimental Protocols
General Experimental Workflow
Caption: Preclinical evaluation workflow for this compound in HL models.
Protocol 1: Cell Culture of Hodgkin Lymphoma Cell Lines
-
Cell Lines: L-428, KM-H2, HDLM-2 (or other appropriate HL cell lines).
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Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Subculturing: Hodgkin lymphoma cells grow in suspension. Monitor cell density and maintain cultures between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
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Cell Plating: Seed HL cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
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Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create a 2x concentration series (e.g., 0 µM to 200 µM).
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Treatment: Add 100 µL of the 2x this compound dilutions to the appropriate wells to achieve a final volume of 200 µL and the desired final concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C in a humidified chamber to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed 5 x 10⁵ HL cells/well in a 6-well plate. Treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 48-72 hours.
-
Cell Harvesting: Collect cells (including supernatant) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Seed 1 x 10⁶ HL cells in a T-25 flask. Treat with this compound at the IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C).
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is expected following treatment with DNA cross-linking agents.
Protocol 5: In Vivo Hodgkin Lymphoma Xenograft Model
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Preparation: Harvest viable HL cells (e.g., L-428) and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Drug Administration:
-
Vehicle: Prepare the appropriate vehicle control (e.g., sterile water or a solution used to dissolve this compound).
-
This compound: Based on literature for nitrosoureas in mice, a starting dose might be in the range of 15-30 mg/kg. This compound is administered orally (p.o.) via gavage. Dosing may be intermittent (e.g., once every 5-7 days) due to potential myelosuppression.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume throughout the study.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size, or if significant toxicity is observed, in accordance with ethical guidelines.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the vehicle and treatment groups to determine anti-tumor efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Improving Semustine Solubility for In Vitro Assays
Welcome to the technical support center for improving the aqueous solubility of semustine for your in vitro research needs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in in vitro assays?
A1: this compound (methyl-CCNU) is a lipophilic, alkylating agent belonging to the nitrosourea class of chemotherapeutic drugs.[1] Its mechanism of action involves alkylating DNA, which forms cross-links between DNA strands, ultimately inhibiting DNA replication and transcription and leading to cell death.[2][3] Due to its hydrophobic nature, this compound has very low solubility in aqueous solutions, such as cell culture media and buffers, which can lead to precipitation and inaccurate results in in vitro assays.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for hydrophobic compounds. Ethanol can also be used, but this compound is more soluble in DMSO. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can decrease solubility and promote degradation.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term exposure assays. It is essential to include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A4: This is a common issue known as "crashing out." Here are several strategies to address this:
-
Optimize the dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.
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Reduce the final concentration: The desired final concentration of this compound in your assay may be above its aqueous solubility limit. Try lowering the final concentration.
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Use co-solvents: For particularly challenging situations, a co-solvent system may be necessary. A formulation containing PEG300 and a small amount of a surfactant like Tween 80, in addition to DMSO, has been used for in vivo studies and could be adapted for in vitro use with careful validation of vehicle toxicity.
Q5: How stable is this compound in aqueous solutions and cell culture media?
A5: this compound is known to be unstable in aqueous solutions, and its degradation is pH-dependent. In a solution of 10% ethanol at room temperature, 25% decomposition was observed within 6 hours. In cell culture media at 37°C, degradation can also be expected. For long-term experiments (e.g., beyond 24 hours), it is advisable to replenish the this compound-containing medium periodically (e.g., every 24 hours) to maintain a more consistent concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately upon dilution into media. | The concentration of this compound exceeds its aqueous solubility limit. The dilution was performed too quickly or into cold media. | Lower the final concentration of this compound. Perform a serial dilution into pre-warmed (37°C) media. Consider using a co-solvent system after validating vehicle toxicity. |
| Media becomes cloudy or a precipitate forms over time in the incubator. | This compound is precipitating out of solution due to instability at 37°C or interaction with media components. | Reduce the final concentration. Ensure the final DMSO concentration is optimal and consistent. For long-term assays, consider replenishing the media with freshly prepared this compound solution every 24 hours. |
| Loss of this compound activity in a time-dependent manner. | This compound is degrading in the aqueous environment of the cell culture media. | Prepare fresh working solutions immediately before each experiment. For long-term experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| High background or inconsistent results in cytotoxicity assays. | The final DMSO concentration is too high, causing solvent-induced cytotoxicity. This compound has precipitated, leading to uneven exposure of cells. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.5%). Visually inspect wells for precipitation before and during the assay. Optimize the solubilization protocol to ensure a homogenous solution. |
| Difficulty distinguishing between precipitation and degradation. | Both can lead to a decrease in the effective concentration of the drug. | Visual Inspection: Precipitation often appears as visible particles or cloudiness that may settle over time. Degradation is a chemical change and may not be visible. Activity Assay: If you observe a loss of activity over time without visible precipitate, degradation is more likely. Analytical Methods: Use techniques like HPLC to quantify the concentration of intact this compound over time in your cell culture conditions to directly measure stability. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Water | 0.09 | ~0.36 |
| 10% Ethanol | 0.10 | ~0.40 |
| Absolute Ethanol | 100.00 | ~403.7 |
| DMSO | 250.00 | ~1009.2 |
Data sourced from PubChem.
Table 2: Stability of this compound in Solution
| Solvent System | Temperature | Decomposition | Time Frame |
| 10% Ethanol | Room Temperature | 25% | 6 hours |
| 10% Ethanol | Refrigerated | 2% | 6 hours |
Data sourced from PubChem.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, complete cell culture medium (e.g., DMEM or RPMI-1640), pre-warmed to 37°C
Procedure for 10 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder and transfer it to a sterile amber tube or vial.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound: 247.72 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.477 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C for a few minutes may aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Procedure for Working Solutions (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Step 1: Intermediate Dilution. Prepare a 100-fold dilution of the stock solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed complete cell culture medium. This creates a 100 µM intermediate solution. Mix gently by inverting the tube.
-
Step 2: Final Dilution. Prepare the final 10 µM working solution by adding the appropriate volume of the 100 µM intermediate solution to your cell culture plate wells. For example, to achieve a final concentration of 10 µM in a well containing 200 µL of cell suspension, add 22.2 µL of the 100 µM solution to 177.8 µL of cell suspension.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
Protocol 2: MTT Cytotoxicity Assay with this compound
This protocol outlines a method for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound in complete medium by serially diluting the intermediate solution (as described in Protocol 1).
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound working solutions to the respective wells.
-
Include wells with vehicle control (medium with the same final DMSO concentration) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization of the crystals.
-
Incubate the plate for an additional 2-4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Visualizations
Caption: Workflow for preparing and using this compound in in vitro cytotoxicity assays.
Caption: Simplified signaling pathway of this compound-induced DNA damage and cell death.
References
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing Semustine instability in DMSO stock solutions
Welcome to the technical support center for Semustine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as methyl-CCNU, is a nitrosourea-based alkylating agent. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand cross-links.[1][2] This process disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro assays due to its high solubility.[3][4]
Q3: How should I store this compound as a powder and as a DMSO stock solution?
A3: As a solid, this compound should be stored in a cool, dry place, protected from moisture. For DMSO stock solutions, based on data for the closely related nitrosourea Lomustine, it is recommended to store aliquots at -20°C for short-to-medium-term storage (up to several months) and at -80°C for long-term storage to minimize degradation. It is crucial to use anhydrous DMSO and to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions like cell culture media?
A4: No, this compound and other nitrosoureas are known to be unstable in aqueous solutions, particularly at neutral pH. Degradation occurs rapidly at room temperature. Therefore, it is critical to prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
Q5: What are the primary safety precautions I should take when handling this compound?
A5: this compound is a potent cytotoxic and carcinogenic agent and must be handled with extreme caution in a designated laboratory area. Personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses, is mandatory. All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of the powder or aerosols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in experiments. | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Ensure proper storage of the stock solution at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Perform a quality control check on the new stock solution. |
| Degradation of this compound in aqueous experimental media. | Prepare working dilutions of this compound in cell culture media immediately before adding them to the cells. Do not store this compound in aqueous solutions. | |
| Precipitation observed when diluting DMSO stock solution into aqueous media. | Poor solubility of this compound at the final concentration or rapid change in solvent polarity. | To avoid precipitation, perform serial dilutions in the aqueous medium rather than a single large dilution. Gently vortex the solution during dilution. Warming the aqueous medium to 37°C before adding the this compound stock can also help. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent solvent-induced precipitation and cytotoxicity. |
| High background toxicity or unexpected cell death in control wells. | Cytotoxicity of the solvent (DMSO). | Include a vehicle control in your experiments that contains the same final concentration of DMSO as the highest concentration of this compound used. Ensure the final DMSO concentration is kept as low as possible (ideally ≤0.1%) and is consistent across all treatments and controls. |
| Variability in results between different batches of this compound. | Differences in the purity or quality of the this compound powder. | Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. If possible, perform an in-house quality control check, such as HPLC, to confirm the purity of a new batch before use. |
Data on this compound Stability
While specific quantitative data for the long-term stability of this compound in DMSO is limited in publicly available literature, data from related nitrosoureas and general compound stability studies can provide guidance.
Inferred Stability of this compound in DMSO Stock Solutions:
| Storage Temperature | Solvent | Inferred Stability | Recommendations |
| Room Temperature | DMSO | Prone to degradation over extended periods. | Not recommended for storage. |
| 4°C | DMSO | Limited stability. | Not recommended for long-term storage. |
| -20°C | Anhydrous DMSO | Stable for several months (inferred from Lomustine data). | Recommended for short- to medium-term storage. Aliquot to avoid freeze-thaw cycles. |
| -80°C | Anhydrous DMSO | Expected to be stable for extended periods (>1 year). | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
Stability of this compound in Other Solvents (for reference):
| Solvent | Condition | Decomposition |
| 10% Ethanol | Refrigerated | 2% in 6 hours |
| 10% Ethanol | Room Temperature | 25% in 6 hours |
| Methanol | Not specified | Unstable |
| Aqueous Solution (PBS, pH 7) | Room Temperature | 5% degradation in 10-50 minutes for nitrosoureas in general. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (handle with extreme caution in a chemical fume hood)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Safety First: Don all appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses. Perform all steps involving this compound powder and concentrated solutions inside a certified chemical fume hood.
-
Weighing: Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.477 mg of this compound (Molecular Weight = 247.72 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 2.477 mg of this compound.
-
Mixing: Securely cap the vial and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if needed.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
Protocol for Quality Control of this compound Stock Solution
To ensure the reliability of your experimental results, it is good practice to perform a quality control check on newly prepared stock solutions.
Method: High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standards: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve.
-
Sample Preparation: Dilute a small aliquot of your newly prepared this compound stock solution to a concentration that falls within the range of your standard curve.
-
HPLC Analysis: Analyze the standards and the diluted sample using a suitable HPLC method. A reverse-phase C18 column is often used for nitrosoureas.
-
Data Analysis: Compare the peak area of your sample to the standard curve to determine the actual concentration of your stock solution. The concentration should be within an acceptable range of the target concentration (e.g., ± 5%). Also, assess the chromatogram for the presence of any significant degradation peaks.
Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H18ClN3O2 | CID 5198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
Technical Support Center: Mitigating Semustine-Induced Myelosuppression
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for mitigating Semustine-induced myelosuppression in animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause myelosuppression?
This compound (methyl-CCNU) is an alkylating agent belonging to the nitrosourea class of chemotherapy drugs.[1][2] Its primary mechanism of action involves the alkylation of DNA, which creates cross-links between DNA strands.[1][3] This damage disrupts DNA replication and transcription, ultimately leading to cell death.[1] this compound is effective against rapidly dividing cells, a characteristic of cancer cells. However, this non-specificity means it also affects healthy, rapidly proliferating cells, such as hematopoietic stem and progenitor cells (HSPCs) in the bone marrow. This damage to the bone marrow leads to myelosuppression—a decrease in the production of white blood cells (leukopenia/neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).
Q2: What are the typical signs of myelosuppression in animal models?
In animal models, this compound-induced myelosuppression manifests through a variety of measurable endpoints:
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Hematological Changes: A significant decline in peripheral blood cell counts is the primary indicator. This includes reduced white blood cells (WBCs), red blood cells (RBCs), and platelets (PLTs).
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Physiological Effects: Animals may exhibit weight loss and a reduction in the weight of lymphoid organs like the spleen and thymus.
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Bone Marrow Cellularity: Direct analysis of femoral bone marrow will show a decrease in cellularity and a reduction in hematopoietic progenitor cells. This can be quantified using colony-forming unit cell (CFU-C) assays.
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Changes in Stem Cell Markers: A decrease in the expression of stem cell markers like CD34 in bone marrow cells can also be observed.
Q3: Besides myelosuppression, what other toxicities are associated with this compound?
While myelosuppression is the most common dose-limiting toxicity, this compound is associated with other adverse effects:
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Nephrotoxicity (Kidney Damage): This is a cumulative toxicity, with the risk increasing significantly at total cumulative doses exceeding 1,400 mg/m².
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Hepatotoxicity (Liver Damage): this compound can be harsh on the liver, which may first be detected through changes in liver enzyme levels in lab tests.
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Carcinogenicity: Studies have shown that treatment with this compound can, in rare cases, lead to the development of secondary malignancies like acute leukemia as a delayed effect.
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Gastrointestinal Distress: Nausea and vomiting are common side effects that typically occur 4 to 6 hours after administration.
Q4: What is the difference between proactive and reactive mitigation strategies?
Mitigation strategies for chemotherapy-induced myelosuppression are broadly categorized into two approaches:
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Reactive Strategies: These interventions are administered after chemotherapy has already damaged the bone marrow, with the goal of accelerating recovery. Examples include the use of granulocyte colony-stimulating factors (G-CSFs) to boost white blood cell production and blood transfusions to manage severe anemia or thrombocytopenia.
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Proactive Strategies: These therapies are administered before chemotherapy to protect the bone marrow from damage. A key example is the use of CDK4/6 inhibitors like Trilaciclib, which temporarily halt the cell cycle of hematopoietic stem cells, making them less susceptible to the cytotoxic effects of chemotherapy. This approach aims to prevent myelosuppression from occurring in the first place.
Section 2: Troubleshooting Guides
Q5: My animal model is showing excessive weight loss and mortality after this compound administration. What should I do?
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Dose Adjustment: this compound's effects are dose-dependent. The current dose may be too high for the specific animal strain or model. Consider performing a dose-ranging study to identify a dose that induces consistent myelosuppression with acceptable morbidity.
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Supportive Care: Ensure animals have easy access to food and water. Palatable, high-calorie food supplements can help mitigate weight loss. Maintain a clean, stress-free environment.
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Animal Model Selection: Different animal strains and species can have varying sensitivities to chemotherapy. Review literature to ensure the chosen model (e.g., C57BL/6 mice, Wistar rats) is appropriate for the study objectives.
Q6: I am not observing consistent myelosuppression in my control group. Why might this be?
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Drug Preparation and Administration: this compound is lipophilic and may require a specific vehicle for consistent solubilization and bioavailability. Ensure the drug is prepared fresh for each experiment and that the administration route (e.g., oral gavage, intraperitoneal injection) is performed consistently and accurately.
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Animal Variability: Age, sex, and health status of the animals can influence their response. Use animals from a reliable vendor within a narrow age and weight range.
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Timing of Assessment: The nadir (lowest point) of blood cell counts occurs at a specific time post-administration, typically around one week for white blood cells. Ensure that blood sampling is timed correctly to capture the peak of myelosuppression.
Q7: My mitigating agent is not showing a protective effect. What are potential reasons?
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Timing of Administration: The therapeutic window for a protective agent is critical. Proactive agents like a CDK4/6 inhibitor must be given before this compound to allow hematopoietic stem cells to enter a quiescent state. For example, Trilaciclib is administered as an infusion within four hours prior to chemotherapy.
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Dose of Mitigating Agent: The dose of the protective agent may be insufficient. A dose-response study for the mitigating agent may be necessary to determine the optimal protective dose.
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Mechanism of Action: Ensure the mitigating agent's mechanism is appropriate. This compound directly damages DNA. An agent designed to counteract a different mechanism of toxicity may not be effective.
Section 3: Experimental Protocols and Data
Detailed Protocol: Testing a Novel Myeloprotective Agent in a Murine Model
This protocol uses Cyclophosphamide (CTX), another alkylating agent, as it is well-documented for inducing myelosuppression in animal models and serves as a reliable surrogate for studying the effects of agents like this compound.
1. Animals and Acclimatization:
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Species: C57BL/6 mice, male, 8-10 weeks old.
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Acclimatization: House animals for at least one week before the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Experimental Groups (n=8-10 mice/group):
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Group 1 (Vehicle Control): Receives vehicle for both the mitigating agent and CTX.
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Group 2 (CTX Only): Receives vehicle for the mitigating agent + CTX.
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Group 3 (Agent Only): Receives mitigating agent + vehicle for CTX.
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Group 4 (CTX + Agent): Receives mitigating agent + CTX.
3. Dosing and Administration:
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Mitigating Agent (Proactive): Administer the test agent at a predetermined dose and route. The timing should be based on its mechanism (e.g., 4 hours before CTX for a cell cycle inhibitor).
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Myelosuppression Induction: Administer a single intraperitoneal (IP) injection of CTX at 150 mg/kg.
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Timeline: Designate the day of CTX injection as Day 0.
4. Monitoring and Sample Collection:
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Daily Monitoring: Record body weight and clinical signs of toxicity daily.
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Blood Collection: Collect ~50 µL of peripheral blood via tail vein or saphenous vein at baseline (Day -1) and on Days 3, 7, 10, and 14 post-CTX injection.
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Endpoint Analysis (Day 14): Euthanize animals. Collect terminal blood via cardiac puncture. Harvest femurs and tibias for bone marrow analysis and spleens and thymuses for organ weight measurement.
5. Analysis:
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Complete Blood Count (CBC): Analyze blood samples for WBC, RBC, hemoglobin, hematocrit, and platelet counts.
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Bone Marrow Cellularity: Flush bone marrow from femurs and count total nucleated cells.
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Flow Cytometry: Use antibodies to quantify hematopoietic stem and progenitor cell populations (e.g., Lineage-Sca1+c-Kit+, or LSK cells).
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Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare between groups.
Quantitative Data from Preclinical Studies
Table 1: Efficacy of Combined Enterosorbent and G-CSF in a Rat Model of Melphalan-Induced Myelosuppression (Data adapted from a study using melphalan, an alkylating agent with a similar toxicity profile to this compound)
| Treatment Group | White Blood Cell (WBC) Count vs. Melphalan Only | Platelet Count vs. Melphalan Only |
| Melphalan + Enterosorbent C2 + Filgrastim | +138.3% | +98.5% |
| This study demonstrates that a combination therapy can significantly restore blood cell counts compared to the chemotherapy-only group in a rat model. |
Table 2: Brain vs. Bone Marrow Targeting of Lomustine Formulations in Mice (Data from a study using Lomustine, a nitrosourea closely related to this compound)
| Formulation | Brain/Bone Marrow AUC Ratio (0-4h) |
| Ethanolic Lomustine (Standard) | 0.53 |
| MET Nanoparticle Lomustine | 0.90 |
| This data suggests that advanced drug delivery systems like nanoparticles can alter the biodistribution of a nitrosourea to favor brain penetration over bone marrow exposure, potentially reducing myelosuppression. |
Section 4: Visual Diagrams
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced myelosuppression in hematopoietic stem cells.
Caption: Proactive myeloprotection via transient cell cycle arrest of HSPCs.
Caption: Workflow for testing a myeloprotective agent in an animal model.
References
Technical Support Center: Overcoming Semustine Resistance in Glioblastoma Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing experimental challenges related to semustine resistance in glioblastoma cell lines.
Frequently Asked Questions (FAQs)
Q1: My glioblastoma cell line shows unexpected resistance to this compound, even though it's reported to be sensitive. What are the possible reasons?
A1: Several factors could contribute to this discrepancy:
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Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has a low passage number. Prolonged cell culture can lead to genetic drift and altered drug sensitivity.
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Culture Conditions: The composition of your culture media can significantly impact drug resistance. Serum-containing media can sometimes alter cellular phenotypes compared to serum-free neural stem cell media.[1] Consider the origin of the glioblastoma subtype you are working with and tailor the media accordingly.[1][2]
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MGMT Expression: O6-methylguanine-DNA methyltransferase (MGMT) is a key DNA repair enzyme that can remove the alkyl groups added by this compound, leading to resistance.[3] Verify the MGMT promoter methylation status and protein expression levels in your cell line.
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Mismatch Repair (MMR) Deficiency: A deficient MMR system can contribute to resistance to alkylating agents.
Q2: How can I develop a this compound-resistant glioblastoma cell line for my experiments?
A2: A common method is through continuous exposure to the drug with incrementally increasing concentrations. Start by treating the parental cell line with a low dose of this compound (e.g., the IC25) for a prolonged period. Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. This process is repeated over several weeks or months until a significantly higher IC50 value is achieved compared to the parental line, indicating the development of resistance.[4]
Q3: My MGMT-methylated glioblastoma cells are still showing resistance to this compound. What are the alternative resistance mechanisms?
A3: While MGMT methylation is a primary determinant of sensitivity, other mechanisms can confer resistance:
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Upregulation of other DNA repair pathways: Cells can compensate for MGMT deficiency by upregulating other DNA repair mechanisms.
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Activation of pro-survival signaling pathways: Pathways like PI3K/Akt/mTOR and Wnt/β-catenin are frequently hyperactivated in glioblastoma and can promote cell survival and drug resistance.
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Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
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Altered Apoptotic Pathways: Defects in the cellular machinery that controls programmed cell death can prevent this compound from effectively inducing apoptosis.
Q4: What are some promising combination strategies to overcome this compound resistance?
A4: Combining this compound with agents that target resistance mechanisms is a promising approach:
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MGMT Inhibitors: Co-administration with MGMT inhibitors like O6-benzylguanine can deplete MGMT activity and sensitize resistant cells.
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PI3K/Akt/mTOR Pathway Inhibitors: Using inhibitors of this pathway can block pro-survival signals and enhance this compound-induced cell death.
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Wnt/β-catenin Pathway Inhibitors: Targeting this pathway can disrupt a key signaling network involved in glioblastoma growth and resistance.
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Glycolysis Inhibitors: Agents like lonidamine can reverse resistance to nitrosoureas by disrupting cellular metabolism and downregulating MGMT.
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Gap Junction Inhibitors: Meclofenamate has been shown to sensitize glioblastoma cells to lomustine (a related nitrosourea) by inhibiting intercellular communication.
Troubleshooting Guides
Issue 1: High variability in cell viability assays (e.g., MTT assay) after this compound treatment.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. Perform a cell density optimization experiment for each cell line. |
| Uneven Drug Distribution | Mix the drug-containing media thoroughly by gentle pipetting or swirling before adding to the wells. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Interference with MTT Assay | Phenol red and serum in the culture medium can interfere with the MTT assay. Use serum-free media during the MTT incubation step and include a background control (media with MTT but no cells). |
| Incorrect Incubation Time | Optimize the incubation time for both drug treatment (e.g., 72 hours) and MTT reagent (typically 3-4 hours). |
Issue 2: Low efficiency in establishing a this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Initial Drug Concentration is Too High | Start with a low concentration of this compound (e.g., IC25) to allow for gradual adaptation of the cells. |
| Drug Concentration Increased Too Rapidly | Allow the cells to fully recover and resume a stable growth rate before increasing the drug concentration. |
| Cell Line is Highly Sensitive | Some cell lines may be inherently too sensitive to develop resistance. Consider using a different glioblastoma cell line with a higher baseline resistance. |
| Contamination | Regularly check for microbial contamination, which can affect cell health and drug response. |
Issue 3: Combination therapy does not show synergistic effects.
| Possible Cause | Suggested Solution |
| Inappropriate Drug Concentrations | Perform dose-response curves for each drug individually to determine their IC50 values. Use these values to design a matrix of combination concentrations to test for synergy. |
| Incorrect Dosing Schedule | The timing of drug administration can be critical. Experiment with different schedules, such as sequential versus simultaneous administration. For example, pre-treating with an inhibitor before adding this compound may be more effective. |
| Antagonistic Drug Interaction | The chosen drugs may have antagonistic effects. Review the mechanisms of action to ensure they are not counteracting each other. |
| Cell Line-Specific Response | Synergy can be cell line-dependent. Test the combination in multiple glioblastoma cell lines with different genetic backgrounds. |
Quantitative Data Summary
Table 1: IC50 Values of Nitrosoureas in Parental and Temozolomide-Resistant (TMZ-R) Glioblastoma Cell Lines
| Cell Line | IC50 TMZ (µM) | IC50 Lomustine (CCNU) (µM) | IC50 Nimustine (ACNU) (µM) |
| U87 (Parental) | >1000 | 18.5 | 102.5 |
| U87-R (TMZ-R) | >1000 | 18.9 | 108.7 |
| U251 (Parental) | 289.4 | 43.7 | 179.3 |
| U251-R (TMZ-R) | >1000 | 45.2 | 193.5 |
| U343 (Parental) | 394.5 | 39.5 | 205.4 |
| U343-R (TMZ-R) | >1000 | 41.2 | 221.3 |
Data adapted from a study on lomustine and nimustine efficacy in TMZ-resistant models.
Table 2: Effect of Lonidamine (LND) on Nimustine (ACNU) Cytotoxicity in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| SF126 | ACNU alone | 480 |
| SF126 | ACNU + LND (100 µM) | 210 |
| SF126 | ACNU + LND (220 µM) | 105 |
| SF763 | ACNU alone | 1445 |
| SF763 | ACNU + LND (480 µM) | 710 |
| SF763 | ACNU + LND (725 µM) | 450 |
Data adapted from a study on reversing nimustine resistance with lonidamine.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed glioblastoma cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/ml) in 100 µL of complete medium and incubate overnight.
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Drug Treatment: Prepare serial dilutions of this compound and other compounds. Add 100 µL of the drug-containing medium to the wells and incubate for 72 hours.
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MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01N HCl) to each well.
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Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Colony Formation Assay
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Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
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Drug Treatment: Treat the cells with the desired concentrations of this compound and/or other drugs for a specified period (e.g., 24 hours).
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Colony Growth: Replace the drug-containing medium with fresh complete medium and culture the cells for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
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Fixation and Staining: Wash the colonies with PBS, fix with cold methanol for 20 minutes, and stain with 0.1% crystal violet for 10-20 minutes.
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Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells) manually or using imaging software.
Protocol 3: Flow Cytometry for Apoptosis (Propidium Iodide Staining)
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Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells, wash with PBS, and centrifuge.
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Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes for fixation.
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Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
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Analysis: Incubate in the dark for 15-30 minutes at room temperature. Analyze the cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.
Visualizations
Caption: Core mechanism of this compound action and MGMT-mediated resistance.
Caption: Workflow for developing a this compound-resistant glioblastoma cell line.
Caption: Logical relationships for overcoming this compound resistance with combination therapies.
References
- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of NOS2 Activity on Human Glioma Cell Growth, Clonogenic Potential, and Neurosphere Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in Semustine efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in Semustine efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (MeCCNU) is an alkylating agent belonging to the nitrosourea class of chemotherapeutic drugs.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it suitable for treating brain tumors.[1] The primary mechanism of action involves the alkylation of DNA, where it attaches alkyl groups to DNA bases, particularly the O-6 position of guanine.[2][3][4] This leads to the formation of DNA interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
Q2: What are the known reasons for inconsistent efficacy of this compound in preclinical and clinical studies?
Inconsistent results in this compound efficacy studies can be attributed to several factors:
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Drug Stability and Solubility: this compound is a light yellow powder with poor water solubility (0.09 mg/mL). It is more soluble in organic solvents like DMSO, ethanol, and chloroform. The compound's stability is pH-dependent, with increased reactivity under acidic conditions. Improper handling and storage can lead to degradation and loss of activity.
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Drug Resistance Mechanisms: The primary mechanism of resistance to this compound is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT removes the alkyl groups from the O-6 position of guanine, thus repairing the DNA damage induced by this compound before it can become cytotoxic. High levels of MGMT expression in tumor cells correlate with resistance to this compound.
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Tumor Heterogeneity: Different tumor types and even different cells within the same tumor can have varying levels of MGMT expression and other genetic factors that influence drug sensitivity. This heterogeneity can lead to variable responses to this compound treatment.
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MGMT Promoter Methylation: The expression of the MGMT gene can be silenced by promoter methylation. Tumors with a methylated MGMT promoter have low or no MGMT protein expression and are therefore more sensitive to alkylating agents like this compound. Inconsistent reporting or analysis of MGMT promoter methylation status in studies can contribute to apparent discrepancies in efficacy.
Q3: What are the common adverse effects of this compound observed in studies?
This compound has been associated with significant side effects, including:
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Myelosuppression: Thrombocytopenia (low platelet count) and leukopenia (low white blood cell count) are major dose-limiting toxicities.
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Nephrotoxicity: Kidney damage can occur, particularly with cumulative doses exceeding 1,400 mg/m².
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Carcinogenicity: Studies have shown that this compound is a human carcinogen, with an increased risk of developing acute leukemia.
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Gastrointestinal effects: Nausea and vomiting are common.
It is important to note that toxicity profiles can differ between animal models and humans. For instance, the carcinogenicity observed in humans has not been reported in the same way in mice and rats, which instead showed an increase in peritoneal sarcoma and lung tumors.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Low or inconsistent cytotoxicity in cell-based assays.
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Potential Cause: High MGMT expression in the cell line.
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Troubleshooting Step: Screen your panel of cell lines for MGMT protein expression by Western blot or for MGMT promoter methylation status by methylation-specific PCR. Select cell lines with low or no MGMT expression for initial efficacy studies. Consider using an MGMT-deficient cell line as a positive control.
-
-
Potential Cause: Drug precipitation in culture medium.
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Troubleshooting Step: this compound has low aqueous solubility. Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). When diluting into your culture medium, ensure the final DMSO concentration is below a non-toxic level for your cells (typically <0.5%). Add the this compound stock solution to the pre-warmed medium while gently vortexing to ensure rapid and complete dissolution. Perform a solubility test by preparing serial dilutions in your culture medium and visually inspecting for precipitation.
-
-
Potential Cause: Drug degradation.
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Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the drug from light.
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Issue 2: High variability between replicate wells in cell viability assays (e.g., MTT, XTT).
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Potential Cause: Uneven cell seeding.
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Troubleshooting Step: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Potential Cause: Incomplete formazan crystal dissolution (MTT assay).
-
Troubleshooting Step: After the incubation with MTT reagent, ensure complete solubilization of the formazan crystals by adding an appropriate solubilizing agent (e.g., DMSO or a specialized detergent) and mixing thoroughly until the solution is homogenous.
-
In Vivo Experimentation
Issue 1: Inconsistent tumor growth inhibition in animal models.
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Potential Cause: Variable drug bioavailability due to formulation issues.
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Troubleshooting Step: For oral gavage, ensure this compound is uniformly suspended in the vehicle. Sonication or homogenization of the suspension before each administration may be necessary. For intraperitoneal injections, ensure the drug is fully dissolved in a suitable vehicle to prevent precipitation in the peritoneal cavity.
-
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Potential Cause: Inconsistent tumor implantation or size at the start of treatment.
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Troubleshooting Step: Standardize the tumor cell implantation procedure. Randomize animals into treatment and control groups based on tumor volume once the tumors reach a predetermined size (e.g., 100-150 mm³).
-
-
Potential Cause: Development of drug resistance.
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Troubleshooting Step: If initial tumor regression is followed by regrowth, consider mechanisms of acquired resistance. Analyze endpoint tumors for changes in MGMT expression.
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Issue 2: Unexpected toxicity or mortality in animal models.
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Potential Cause: Vehicle toxicity.
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Troubleshooting Step: Include a vehicle-only control group to assess the toxicity of the drug delivery vehicle.
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Potential Cause: Dose is too high for the specific strain or age of the animal.
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Troubleshooting Step: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model before initiating the efficacy study. Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. A weekly dosing schedule with a starting dose of 36 mg/m² has been suggested for phase II studies in humans, which can be a reference point for animal dose conversions.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials
| Cancer Type | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Survival | Citation |
| Advanced Colorectal Cancer | This compound + Vincristine | 54 | 6% | 19 weeks | |
| Advanced Colorectal Cancer | This compound + Dacarbazine | 59 | 16% | 28 weeks | |
| Advanced Colorectal Cancer | This compound + Dacarbazine + Vincristine | 60 | 5% | 25 weeks | |
| Recurrent Malignant Glioma | This compound | Not Specified | 21.3% (CR+PR) | Not Specified | |
| Recurrent Malignant Glioma | Temozolomide | Not Specified | 45.8% (CR+PR) | Not Specified |
CR: Complete Response, PR: Partial Response
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
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Drug Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Tumor Xenograft Study
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Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
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Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
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Tumor Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
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Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
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Drug Preparation and Administration: Formulate this compound in a vehicle suitable for the chosen administration route (e.g., 0.5% methylcellulose for oral gavage). A typical starting dose could be in the range of 10-30 mg/kg, administered on a weekly or bi-weekly schedule.
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Treatment: Administer this compound and vehicle control according to the predetermined schedule. Monitor animal body weight and clinical signs of toxicity daily.
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Efficacy Evaluation: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
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Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to tumor cell death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing Semustine delivery in orthotopic brain tumor models
Welcome to the Technical Support Center for Optimizing Semustine Delivery in Orthotopic Brain Tumor Models. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in brain tumors?
A1: this compound (methyl-CCNU) is an alkylating agent belonging to the nitrosourea class of chemotherapy drugs.[1][2] Its high lipophilicity allows it to cross the blood-brain barrier, making it suitable for treating brain tumors.[1][2] Upon administration, this compound is metabolized into active compounds that alkylate DNA and RNA, primarily by forming covalent bonds with guanine bases.[1] This action leads to the cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and programmed cell death (apoptosis) in rapidly dividing cancer cells.
Q2: What are the most common cell lines used for orthotopic glioblastoma (GBM) models?
A2: Both human and syngeneic (mouse) glioma cell lines are frequently used. Luciferase-enabled cell lines are particularly valuable as they allow for non-invasive monitoring of tumor growth via bioluminescence imaging (BLI). Commonly used lines include:
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Human: U-87 MG, U251, LN827
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Syngeneic (Mouse): GL261
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Patient-Derived Xenografts (PDXs): These models, established from fresh surgical specimens, are increasingly used as they more accurately recapitulate the features of human GBM, including invasiveness and cellular heterogeneity.
Q3: How can I monitor tumor growth non-invasively in an orthotopic model?
A3: Bioluminescence imaging (BLI) is a widely used, cost-effective, and rapid method for longitudinally studying tumor burden in live animals. This technique requires the use of tumor cells that have been genetically modified to express luciferase. When the substrate, luciferin, is injected intraperitoneally, it crosses the blood-brain barrier and is catalyzed by the tumor's luciferase, emitting light that can be detected and quantified by an in vivo imaging system (IVIS). The light intensity directly correlates with the size of the tumor xenograft. Alternatively, magnetic resonance imaging (MRI) can be used to track tumor volume and provides excellent anatomical detail.
Q4: What are the primary challenges associated with delivering this compound to brain tumors?
A4: The main challenge for most chemotherapeutics is the blood-brain barrier (BBB), a highly selective barrier that limits drug penetration into the brain. While this compound's lipophilic nature allows it to cross the BBB, achieving optimal therapeutic concentrations within the tumor while minimizing systemic toxicity remains a significant hurdle. Systemic administration can lead to side effects like myelosuppression (bone marrow suppression), nausea, and pulmonary, renal, or liver toxicity.
Troubleshooting Guides
Problem: High variability or failure of tumor engraftment.
| Possible Cause | Troubleshooting Step |
| Incorrect Implantation Site | The location of intracranial injection is critical. Implanting cells into the ventricles can lead to multifocal tumors, lower growth rates, and decreased survival. Use stereotactic coordinates that target the cerebral cortex while avoiding the ventricles. It is recommended to perform pilot studies using a tracer dye (e.g., Toluidine Blue) to verify injection accuracy. |
| Low Cell Viability | Ensure tumor cells are healthy and in the logarithmic growth phase before implantation. Perform a cell viability count (e.g., trypan blue exclusion) immediately before preparing the injection suspension. Keep cells on ice to maintain viability. |
| Suboptimal Injection Technique | Injecting the cell suspension too quickly can cause reflux out of the injection tract. Use a micro-pump to deliver the cells at a slow, controlled rate (e.g., 5.6 nanoliters per second). After the injection is complete, leave the needle in place for several minutes before slowly retracting it to prevent backflow. |
| Immune Rejection (Syngeneic Models) | When using immunocompetent mouse models (e.g., C57BL/6 with GL261 cells), ensure the cell line is compatible with the mouse strain to prevent a host immune response against the tumor cells. |
Problem: Excessive toxicity and high mortality in treated animals.
| Possible Cause | Troubleshooting Step |
| This compound Dose is Too High | Nitrosoureas like this compound have a narrow therapeutic window and can cause significant toxicity, particularly cumulative myelosuppression (leukopenia and thrombocytopenia) and nephrotoxicity. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals daily for signs of toxicity, including weight loss (>20%), hunched posture, and lethargy. |
| Drug Formulation/Solvent Toxicity | The vehicle used to dissolve this compound may have its own toxicity. For oral administration, ensure the vehicle is safe and well-tolerated. For intraperitoneal injections, as used with related nitrosoureas, dissolving the drug in a vehicle like 25% DMSO is common, but the volume should be minimized. Always include a vehicle-only control group. |
| Stress from Administration Procedures | Daily procedures like oral gavage can induce stress, which may impact animal health and survival. Studies have shown that with proper technique, daily oral gavage does not significantly affect survival or physiological stress markers in mice with orthotopic xenografts. Ensure personnel are well-trained in animal handling and administration techniques to minimize stress. |
Problem: Lack of therapeutic efficacy.
| Possible Cause | Troubleshooting Step |
| Poor Drug Penetration | While this compound crosses the BBB, its distribution may be suboptimal. Consider advanced delivery methods like Convection-Enhanced Delivery (CED) , which bypasses the BBB by infusing the drug directly into the tumor under a pressure gradient. This method has been shown to significantly increase local drug concentration. |
| Drug Resistance | Glioblastoma is known for its resistance to chemotherapy. The tumor model itself may be inherently resistant to this compound. Consider using this compound in combination with other therapies. For example, related nitrosoureas like lomustine have been tested in combination with temozolomide or radiotherapy. |
| Sub-therapeutic Dosing | The dose of this compound may be too low to have an anti-tumor effect. This must be balanced against toxicity. The goal of a dose-response study is to find a dose that is both effective and tolerable. |
| Inadequate Formulation | This compound is poorly soluble in water. Ensure the drug is fully dissolved in its vehicle before administration to guarantee accurate dosing. Novel formulations, such as nanoparticles , can improve solubility, stability, and brain targeting while potentially reducing systemic toxicity. |
Experimental Protocols & Methodologies
Protocol 1: Establishment of Orthotopic Glioblastoma Xenograft Model
This protocol describes the intracranial injection of tumor cells into the mouse brain using a stereotactic apparatus.
Materials:
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Glioblastoma cells (e.g., U87-MG-Luc) cultured to 80% confluency.
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Immunocompromised mice (e.g., athymic nude), 6-8 weeks old.
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Stereotactic apparatus with a digital display.
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Micro-pump controller and syringe (e.g., 30-gauge Hamilton syringe).
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Anesthesia machine with isoflurane.
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Heating pad.
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Surgical tools (scalpel, forceps), surgical scrub, and ethanol.
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Bone wax or similar material to seal the burr hole.
Procedure:
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Cell Preparation: Trypsinize and harvest cells. Wash with PBS and resuspend in a sterile, serum-free medium or PBS at a concentration of 1.00E+05 to 1.00E+06 cells per 5 µL. Keep the cell suspension on ice.
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Animal Preparation: Anesthetize the mouse using isoflurane. Once fully anesthetized, secure the mouse in the stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying. Maintain body temperature with a heating pad.
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Surgical Procedure:
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Sterilize the surgical area on the scalp with alternating surgical scrub and ethanol wipes (3 times).
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Make a midline sagittal incision (~1 cm) along the scalp to expose the skull.
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Identify the bregma landmark on the skull.
-
-
Injection:
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Using the stereotactic manipulator, position the syringe needle over the bregma and set the digital readout to zero for all coordinates.
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Move the needle to the predetermined injection coordinates (e.g., for the cortex: +1.0 mm anterior, +2.0 mm lateral from bregma).
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Carefully drill a small burr hole through the skull at the injection site, avoiding damage to the underlying dura mater.
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Lower the needle through the burr hole to the target depth (e.g., -3.0 mm ventral from the dura).
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Infuse the cell suspension (e.g., 5 µL) at a slow, controlled rate (e.g., 1 µL/min).
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Leave the needle in place for 5-10 minutes post-injection to prevent reflux.
-
Slowly withdraw the needle. Seal the burr hole with bone wax.
-
-
Post-Operative Care: Suture the scalp incision. Administer analgesics as per institutional guidelines. Monitor the animal closely during recovery until it is fully ambulatory.
Protocol 2: Monitoring Tumor Growth with Bioluminescence Imaging (BLI)
This protocol outlines the steps for non-invasively measuring tumor burden.
Materials:
-
IVIS imaging system (or equivalent).
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D-Luciferin substrate.
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Anesthesia machine with isoflurane.
Procedure:
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Prepare D-Luciferin stock solution according to the manufacturer's instructions.
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Administer D-Luciferin to the tumor-bearing mouse via intraperitoneal (IP) injection (typically 150 mg/kg).
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Wait for the substrate to distribute (usually 10-15 minutes).
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Anesthetize the mouse with isoflurane and place it inside the imaging chamber of the IVIS system.
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Acquire bioluminescent images. The signal intensity (measured in photons/second) correlates with the number of viable tumor cells.
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Perform imaging longitudinally (e.g., once or twice weekly) to track tumor progression and response to therapy.
Data Presentation
Table 1: Comparative Efficacy of this compound (Me-CCNU) vs. Temozolomide (TMZ) in Recurrent Glioma
This table summarizes data from a clinical study comparing the efficacy and safety of TMZ and this compound in patients with recurrent glioblastoma multiforme (GBM) or anaplastic astrocytoma (AA).
| Parameter | Temozolomide (TMZ) Group | This compound (Me-CCNU) Group | P-Value |
| 6-Month Progression-Free Survival (PFS) | 78.87% | 55.88% | < 0.05 |
| Complete Response (CR) | 19.44% | 6.38% | < 0.01 |
| Partial Response (PR) | 26.39% | 14.89% | < 0.01 |
| Stable Disease (SD) | 26.39% | 34.03% | < 0.01 |
| Progressive Disease (PD) | 27.78% | 44.68% | < 0.01 |
| Adverse Event Rate | 29.11% | 45.15% | < 0.05 |
| Dosing Regimen | 150-200 mg/m²/day for 5 days, every 28 days | 150 mg/m²/day, once every 28 days | N/A |
Data adapted from a multicenter randomized controlled study.
Table 2: Example Dosing of Nitrosoureas in Preclinical Models
This table provides example dosing information for nitrosoureas used in orthotopic brain tumor models, which can serve as a starting point for designing this compound dosage studies.
| Drug | Animal Model | Dose | Administration Route | Key Finding | Reference |
| Nimustine (ACNU) | Rat 9L Glioma Model | 0.02 mg/rat (MTD) | Convection-Enhanced Delivery (CED) | Significantly longer survival than systemic administration. | |
| Lomustine (CCNU) | Mouse U87-R Glioma Model | 20 mg/kg | Intraperitoneal (IP) | Significantly prolonged survival in TMZ-resistant model. | |
| Carmustine (BCNU) | Rat C6 Glioma Model | 0.3 mg/kg (in combination) | Intraperitoneal (IP) | Significant tumor growth delay when combined with simvastatin. | |
| Lomustine (nanoparticles) | Mouse U-87 MG Glioma Model | 13 mg/kg | Intravenous (IV) | Increased survival time compared to standard formulation. |
Visualizations: Workflows and Mechanisms
Diagram 1: General Experimental Workflow
This diagram illustrates the typical workflow for testing this compound efficacy in an orthotopic brain tumor model.
Caption: Workflow for preclinical testing of this compound.
Diagram 2: this compound's Mechanism of Action
This diagram outlines the molecular mechanism by which this compound exerts its cytotoxic effects on tumor cells.
Caption: Molecular mechanism of this compound cytotoxicity.
Diagram 3: Troubleshooting Logic for Drug Delivery Methods
This diagram provides a decision-making framework for selecting or troubleshooting a this compound delivery strategy.
Caption: Decision tree for this compound delivery optimization.
References
Strategies to reduce off-target effects of Semustine in cell culture
Welcome to the technical support center for researchers using Semustine (methyl-CCNU) in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and what causes its off-target effects?
A1: this compound is a nitrosourea compound that acts as a DNA alkylating agent.[1] Its therapeutic effect comes from its ability to attach alkyl groups to DNA, particularly at the N-7 of guanine and O-6 of adenine, leading to DNA cross-linking.[1] This damage inhibits DNA replication and transcription, ultimately triggering cell death, and is most effective against rapidly proliferating cancer cells.[1] However, this action is not entirely specific to cancer cells. This compound can also damage the DNA of healthy, dividing cells, leading to off-target cytotoxicity. This is particularly problematic for frequently dividing normal cells, which can lead to confounding results in a mixed cell culture or inaccurate assessments of therapeutic potential.
Q2: How does the DNA repair protein MGMT influence this compound's activity and off-target effects?
A2: O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair enzyme that directly removes alkyl groups from the O6 position of guanine.[2] This action reverses the DNA damage caused by this compound, conferring resistance to the drug.[2] Cancer cells with high levels of MGMT expression are often resistant to this compound, while cells with low or silenced MGMT are more sensitive. In the context of off-target effects, normal (non-cancerous) cells with high endogenous MGMT expression will have a greater capacity to repair this compound-induced DNA damage, making them less susceptible to its cytotoxic effects. Conversely, if your normal cell line has low MGMT expression, it will be more vulnerable to off-target toxicity.
Q3: What are the initial signs of significant off-target toxicity in my cell culture?
A3: The first signs of excessive off-target toxicity often manifest as poor cell health in your control (non-cancerous) cell lines or a dramatic, non-specific drop in viability across all cell types at your tested concentrations. You may observe a significant decrease in cell proliferation, changes in morphology (e.g., cell shrinkage, blebbing, detachment), and a substantial increase in floating, dead cells. It is crucial to distinguish this from the intended cytotoxic effect on your cancer cell lines. If you observe high levels of cell death in your non-cancerous control cells at concentrations intended to be therapeutic for the cancer cells, it's a strong indicator of significant off-target effects.
Troubleshooting Guide: Reducing Off-Target Effects
This guide provides strategies and protocols to help you minimize the off-target effects of this compound in your cell culture experiments.
Issue 1: High Cytotoxicity in Non-Cancerous Control Cells
Possible Cause: The concentration of this compound is too high, leading to indiscriminate cell killing.
Solution:
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Dose-Response Curve Optimization: Perform a comprehensive dose-response experiment using a wide range of this compound concentrations on both your cancer and non-cancerous cell lines. This will help you determine the therapeutic window where you observe significant cancer cell death with minimal impact on the non-cancerous cells.
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Quantitative Data Analysis: The half-maximal inhibitory concentration (IC50) is a key metric. Ideally, the IC50 for your cancer cell line should be significantly lower than for your non-cancerous cell line.
Quantitative Data Summary
| Cell Line (Glioblastoma) | Lomustine (CCNU) IC50 (µM) |
| U87 | 18.2 |
| U138 | 25.6 |
| U251 | 21.4 |
| T98 | 29.5 |
Note: These values are for a related compound and should be used as a general guide. It is essential to determine the IC50 values for this compound in your specific cell lines.
Issue 2: Difficulty in Finding a Therapeutic Window
Possible Cause: Your non-cancerous cell line may be inherently sensitive to this compound, possibly due to low expression of the DNA repair protein MGMT.
Solutions:
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Use of a Cytoprotective Agent (N-Acetylcysteine): N-acetylcysteine (NAC) is an antioxidant that can help mitigate cellular damage from oxidative stress, which can be a secondary effect of chemotherapeutic agents. By scavenging free radicals, NAC may reduce the damage to non-cancerous cells.
Experimental Protocol: Co-treatment with this compound and N-Acetylcysteine
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Cell Seeding: Plate your cancer and non-cancerous cells in separate 96-well plates at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
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Preparation of Reagents:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare a fresh stock solution of N-acetylcysteine in sterile, serum-free culture medium.
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Co-treatment:
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Pre-treat the cells with a range of NAC concentrations (e.g., 1 mM, 5 mM, 10 mM) for 2-4 hours.
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Following the pre-treatment, add a range of this compound concentrations to the wells, maintaining the NAC concentration.
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Incubation: Incubate the cells for a period appropriate for your cell lines (typically 24-72 hours).
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Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining assay.
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Data Analysis: Calculate the IC50 values for this compound in the presence and absence of NAC for both cell lines. The goal is to find a concentration of NAC that increases the IC50 for the non-cancerous cells without significantly altering the IC50 for the cancer cells.
-
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Overexpression of MGMT in Non-Cancerous Cells: To create a more robust control cell line, you can transiently overexpress the MGMT gene. This will increase the cells' ability to repair this compound-induced DNA damage, making them more resistant to its off-target effects.
Experimental Protocol: Transient Overexpression of MGMT
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Plasmid Preparation: Obtain a mammalian expression vector containing the human MGMT cDNA. Prepare high-quality, endotoxin-free plasmid DNA.
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Cell Seeding: The day before transfection, seed your non-cancerous cells in 6-well plates so that they reach 70-80% confluency on the day of transfection.
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Transfection:
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In a sterile tube, dilute 2.5 µg of the MGMT expression plasmid in 100 µL of serum-free medium.
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In a separate tube, dilute your chosen transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
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Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
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Add the transfection complexes dropwise to the cells.
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Post-Transfection:
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Incubate the cells for 24-48 hours to allow for MGMT expression.
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You can verify overexpression by Western blot or qPCR.
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This compound Treatment: After confirming MGMT overexpression, you can treat these cells with this compound as part of your main experiment. These cells should now exhibit increased resistance to the drug.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and DNA Damage Response
This compound induces DNA damage, primarily through alkylation. This triggers a complex DNA damage response (DDR) pathway. In cells with functional DDR, this can lead to cell cycle arrest and DNA repair. However, if the damage is too extensive, it will lead to apoptosis (programmed cell death).
Experimental Workflow for Reducing Off-Target Effects
The following diagram outlines a logical workflow for troubleshooting and mitigating the off-target effects of this compound in your cell culture experiments.
This compound-Induced Apoptosis Signaling Pathway
When DNA damage is irreparable, cells undergo apoptosis. This compound, as a DNA damaging agent, can trigger the intrinsic (mitochondrial) pathway of apoptosis.
References
Enhancing the therapeutic index of Semustine through combination therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the therapeutic index of Semustine through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it inform combination strategies?
This compound is an alkylating nitrosourea compound that exerts its cytotoxic effects by inducing DNA damage.[1][2][3][4] Upon administration, it undergoes metabolic activation, forming reactive species that alkylate DNA bases, particularly at the O6 position of guanine.[2] This leads to the formation of interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell death. Combination strategies often aim to potentiate this DNA-damaging effect or to mitigate the associated toxicities.
Q2: What are the major dose-limiting toxicities of this compound and how can they be monitored?
The primary dose-limiting toxicities of this compound are delayed and cumulative myelosuppression (thrombocytopenia and leukopenia) and nephrotoxicity. Pulmonary toxicity and a risk of secondary malignancies, such as leukemia, have also been reported.
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Myelosuppression: Can be monitored by regular complete blood counts (CBCs), paying close attention to platelet and white blood cell nadirs, which typically occur several weeks after administration.
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Nephrotoxicity: Renal function should be monitored through serum creatinine and blood urea nitrogen (BUN) levels. Nephrotoxicity is often associated with cumulative doses exceeding 1200-1400 mg/m².
Q3: What are some promising, albeit not yet clinically established, combination strategies to enhance the therapeutic index of this compound?
While recent clinical data for this compound combinations is limited, preclinical studies with other nitrosoureas and alkylating agents suggest potential strategies:
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Inhibition of DNA Repair Pathways: Combining this compound with inhibitors of DNA repair pathways, such as poly (ADP-ribose) polymerase (PARP) inhibitors, could potentiate its cytotoxic effect in tumor cells, particularly those with existing DNA repair deficiencies.
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Anti-Angiogenic Therapy: Combination with anti-angiogenic agents, such as those targeting the VEGF pathway, may have an additive effect on inhibiting tumor growth. Some chemotherapeutic agents can induce VEGF upregulation, an effect that could be counteracted by a VEGF inhibitor.
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Targeted Delivery Systems: Encapsulating nitrosoureas in liposomes has been shown in preclinical models to increase circulation time and drug accumulation in tumors, potentially improving the therapeutic index.
Q4: How can I assess for synergistic, additive, or antagonistic effects between this compound and a novel compound in vitro?
The interaction between two drugs can be quantitatively assessed using isobologram analysis. This method involves treating cells with each drug alone to determine their individual dose-response curves and then testing them in combination at various fixed ratios. The combination index (CI) is then calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| Compound precipitation at high concentrations. | Visually inspect compound dilutions under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). | |
| U-shaped dose-response curve (increased viability at high concentrations) | Off-target effects of the compound at high concentrations. | Investigate potential off-target effects through literature review or target screening assays. |
| Interference with assay chemistry. | Run compound-only controls (without cells) to check for direct interaction with the assay reagents (e.g., reduction of resazurin-based dyes). | |
| Low signal-to-noise ratio | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line and assay duration. |
| Assay incubation time is too short or too long. | Optimize the incubation time with the cytotoxic agent and the assay reagent. |
Guide 2: Difficulty in Detecting DNA Interstrand Cross-links
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable cross-linking | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for cross-link formation. |
| Assay lacks sensitivity. | The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA interstrand cross-links in individual cells. Alternatively, DNA diffusion assays can be considered. | |
| Rapid DNA repair. | Analyze cross-link formation at earlier time points. Consider combining this compound with a DNA repair inhibitor to enhance and prolong the cross-linking signal. | |
| High background DNA damage | Harsh cell handling. | Handle cells gently during harvesting and processing to minimize mechanical DNA damage. |
| Presence of endogenous or environmentally induced DNA damage. | Ensure consistent and optimal cell culture conditions. Include untreated control groups in every experiment. |
Quantitative Data Summary
The following tables summarize historical clinical data on this compound combination therapies and preclinical data for combination strategies with related nitrosoureas.
Table 1: Summary of Selected Historical this compound Clinical Trials
| Combination Regimen | Cancer Type | Number of Patients | Partial Response Rate (%) | Median Survival | Key Toxicities | Reference |
| This compound + Vincristine | Advanced Colorectal | 54 | 6% | 19 weeks | Thrombocytopenia (9% <50,000/mm³), Leukopenia | |
| This compound + Dacarbazine | Advanced Colorectal | 59 | 16% | 28 weeks | Severe vomiting (14%), Thrombocytopenia, Leukopenia | |
| This compound + Dacarbazine + Vincristine | Advanced Colorectal | 60 | 5% | 25 weeks | Leukopenia (12% <2,000/mm³), Thrombocytopenia | |
| This compound + Cyclophosphamide | Metastatic Cancer | 40 (measurable disease) | 0% | Not Reported | Leukopenia (47% <3,000/mm³), Thrombocytopenia (30% <150,000/mm³) |
Table 2: Summary of Preclinical Data for Nitrosourea Combination Therapies
| Nitrosourea | Combination Agent | Cancer Model | Key Findings | Potential for Therapeutic Index Enhancement | Reference |
| Lomustine (CCNU) | RSU 1069 (Radiosensitizer) | KHT sarcoma in mice | ~1.9-fold increase in tumor cell killing with minimal enhancement of WBC toxicity or lethality. | Significant therapeutic benefit observed. | |
| Nimustine (ACNU) | Anti-VEGF Antibody | Human glioblastoma xenografts | Additive effect on tumor growth inhibition. The antibody blocked ACNU-induced VEGF up-regulation. | Potential to improve efficacy without adding overlapping toxicities. | |
| BCNU | Cyclophosphamide (multiple injections vs. single dose) | EMT6 tumors in mice | Increased therapeutic index (tumor cell killing vs. bone marrow toxicity) with fractionated dosing. | Schedule modification can improve the therapeutic index. | |
| Laromustine | Radiation | EMT6 tumors in mice | Additive or subadditive interactions observed. | Combination may allow for reduced doses of each modality. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Resazurin-based Assay
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium.
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Treatment: Treat cells with this compound alone, the combination agent alone, and the two agents in combination at various concentrations. Include vehicle-only and untreated controls.
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Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Assay: Add the resazurin-based reagent to each well and incubate until a color change is observed.
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For combination studies, calculate the Combination Index (CI) using appropriate software to determine synergy, additivity, or antagonism.
Protocol 2: Assessment of DNA Interstrand Cross-linking by Comet Assay
-
Cell Treatment: Treat a single-cell suspension with this compound, the combination agent, or both for the desired time. Include positive and negative controls.
-
Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nucleoids.
-
Irradiation (for cross-link detection): To visualize cross-links, induce a fixed amount of DNA strand breaks by irradiating the slides on ice. Cross-links will reduce the amount of DNA migration.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to separate the DNA fragments.
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Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
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Imaging and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA migration using image analysis software. A decrease in tail moment compared to the irradiated control indicates the presence of interstrand cross-links.
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers and calculate the tumor volume.
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Randomization: When tumors reach a specified size, randomize the animals into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).
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Treatment Administration: Administer the treatments according to the planned schedule, dose, and route of administration.
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Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
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Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
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Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Assess toxicity by comparing body weight changes and other clinical observations.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to tumor cell apoptosis.
Caption: Logical workflow for enhancing this compound's therapeutic index.
Caption: Preclinical experimental workflow for evaluating combination therapies.
References
- 1. Combination chemotherapy containing this compound (MeCCNU) in patients with advanced colorectal cancer previously treated with 5-fluorouracil (5-Fu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial treatment with methyl 6-[3-(2-chloroethyl)-3-nitrosoureido]-6-deoxy-alpha-D-glucopyranoside in a patient with primary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Anti-vascular endothelial growth factor antibody and nimustine as combined therapy: effects on tumour growth and angiogenesis in human glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of carcinogenic Semustine
This guide provides best practices for researchers, scientists, and drug development professionals working with the carcinogenic compound Semustine. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
This compound, also known as MeCCNU, is a highly lipophilic alkylating agent belonging to the nitrosourea class of compounds.[1] It is used in chemotherapy and exerts its anti-tumor effects by cross-linking DNA, which interferes with the replication of rapidly dividing cells.[1] It is classified as a carcinogen and can cause cancer.[2] Due to its mechanism of action, it is non-selective and can damage healthy cells, making it a significant occupational hazard.
Q2: What are the primary routes of occupational exposure to this compound?
Exposure can occur through inhalation of airborne particles (especially from the powder form), skin absorption from contaminated surfaces, and accidental ingestion.[3] It is critical to handle this compound in a controlled environment to minimize these risks.
Q3: What immediate steps should be taken in case of skin or eye contact with this compound?
If skin contact occurs, remove any contaminated clothing immediately and wash the affected area thoroughly with soap and water.[4] For eye exposure, flush the eyes for at least 15 minutes with an eyewash station and seek immediate medical attention. All incidents of exposure should be reported according to your institution's safety protocols.
Q4: How stable is this compound in storage and in solution?
This compound is stable under normal conditions as a solid but should be protected from moisture. In solution, its stability is significantly reduced. For instance, a solution in 10% ethanol at room temperature can show 25% decomposition within 6 hours. Refrigerated solutions are more stable but should ideally be prepared fresh before use.
Q5: Can I work with this compound on an open bench?
No. All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a designated area within a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent inhalation of aerosols or dust.
Troubleshooting Guides
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | This compound degradation due to improper storage or handling of solutions. | Prepare this compound solutions fresh for each experiment. Store stock powder at -20°C, protected from moisture. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate concentration due to poor solubility. | Use an appropriate solvent like DMSO or Ethanol for initial solubilization. Sonication may be required to fully dissolve the compound. Prepare dilutions in aqueous media immediately before use. | |
| Visible contamination or residue in the work area | Improper decontamination procedures. | Decontaminate all surfaces and equipment before and after each use with a suitable detergent solution, followed by a rinse. Ensure all disposable materials are placed in designated cytotoxic waste containers. |
| Inadequate containment during weighing or transfer. | Weigh this compound powder within a chemical fume hood on a plastic-backed absorbent pad. Use a secondary container when transporting the compound. | |
| Personal Protective Equipment (PPE) breach (e.g., torn glove) | Using incorrect type of PPE. | Use only chemotherapy-rated gloves (e.g., nitrile) and gowns. For tasks with a high risk of splashing, double-gloving is recommended. |
| Improper removal of PPE. | Remove PPE in the correct order (outer gloves, gown, inner gloves) to avoid self-contamination. Dispose of all PPE as cytotoxic waste immediately after use. |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility (mg/mL) | Reference |
| Chloroform | 667.00 | |
| DMSO | 250.00 | |
| Absolute Ethanol | 100.00 | |
| 10% Ethanol | 0.10 | |
| Water | 0.09 | |
| 0.1 N HCl | 0.09 | |
| 0.1 N NaOH | 0.09 |
Table 2: this compound Stability
| Condition | Decomposition | Time Frame | Reference |
| Bulk solid at room temperature | 4% | 30 days | |
| Solution in 10% Ethanol (Refrigerated) | 2% | 6 hours | |
| Solution in 10% Ethanol (Room Temp) | 25% | 6 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To safely prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (CAS: 13909-09-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Chemotherapy-rated nitrile gloves (double-gloved)
-
Disposable, polyethylene-coated gown
-
Safety goggles and face shield
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, filtered tips
-
Plastic-backed absorbent pads
-
Designated cytotoxic waste container
Procedure:
-
Preparation: Don all required PPE (gown, double gloves, goggles, face shield). Set up the work area inside a chemical fume hood by laying down a fresh plastic-backed absorbent pad.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 2.48 mg for 1 mL of 10 mM solution; MW = 247.72 g/mol ).
-
Solubilization: Inside the fume hood, add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 2.48 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely. Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any undissolved particulates.
-
Storage: Store the stock solution at -80°C in a clearly labeled, sealed container. Note the preparation date and concentration. It is recommended to prepare fresh solutions and avoid long-term storage.
-
Decontamination: Wipe the exterior of the stock solution vial with a suitable decontaminating agent (e.g., detergent solution followed by 70% ethanol) before removing it from the fume hood.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, absorbent pads, gloves, etc.) in the designated cytotoxic waste container.
Protocol 2: Decontamination of Non-disposable Equipment
Objective: To safely decontaminate laboratory equipment (e.g., glassware, magnetic stirrers) after use with this compound.
Materials:
-
Designated sink for hazardous waste decontamination
-
Detergent solution
-
70% Ethanol
-
Three basins (for washing, rinsing, and final rinsing)
-
Chemotherapy-rated gloves and gown
-
Safety goggles
-
Cytotoxic waste container
Procedure:
-
Pre-cleaning: While still inside the fume hood, wipe down the exterior of the equipment with an absorbent pad soaked in detergent to remove gross contamination. Dispose of the pad in the cytotoxic waste container.
-
Washing: In a designated and labeled basin, wash the equipment thoroughly with a detergent solution. Use brushes dedicated to cytotoxic equipment cleaning.
-
Rinsing: Transfer the equipment to a second basin and rinse thoroughly with tap water.
-
Final Rinse: Perform a final rinse with deionized water in a third basin.
-
Drying: Allow the equipment to air dry completely on a designated drying rack.
-
Final Wipe-down: Once dry, wipe the equipment with 70% ethanol before returning it to general storage.
-
Waste Disposal: Dispose of all contaminated cleaning materials and PPE in the cytotoxic waste container.
Visualized Workflows and Logic
References
Validation & Comparative
A Comparative Analysis of Semustine and Lomustine Efficacy in Preclinical Brain Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of two nitrosourea-based alkylating agents, semustine (also known as Me-CCNU) and lomustine (CCNU), in the context of brain tumor models. Due to a lack of direct head-to-head preclinical studies, this comparison is based on data from separate investigations, highlighting the available quantitative outcomes and experimental methodologies.
Executive Summary
Both this compound and lomustine are lipophilic compounds capable of crossing the blood-brain barrier, a critical feature for treating central nervous system malignancies.[1][2][3][4] Their primary mechanism of action involves the alkylation of DNA and RNA, leading to the formation of interstrand cross-links, which ultimately induces cell cycle arrest and apoptosis in rapidly dividing tumor cells.[1] While both drugs operate through a similar pathway, this guide compiles available preclinical and clinical data to offer an indirect comparison of their efficacy.
Data Presentation
The following tables summarize the available efficacy data for this compound and lomustine from distinct studies. It is crucial to note that these results were not obtained from a single comparative study, and thus, direct comparisons should be made with caution, considering the differences in experimental models and conditions.
Table 1: In Vitro Efficacy of Lomustine against Human Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| U87MG | 55 |
| U251MG | Not Reported |
| U343MG | Not Reported |
| Temozolomide-Resistant U87MG (U87-R) | 86 |
Data extracted from a preclinical study investigating lomustine's effect on temozolomide-resistant glioblastoma models.
Table 2: In Vivo Efficacy of Lomustine in an Orthotopic Glioblastoma Mouse Model
| Treatment Group | Median Survival (days) |
| Control (U87-R cells) | Not Reported |
| Lomustine (U87-R cells) | Significantly prolonged |
Results from an in vivo study where mice were implanted with temozolomide-resistant U87 glioblastoma cells.
Table 3: Clinical Efficacy of this compound in Recurrent Malignant Glioma (Compared to Temozolomide)
| Endpoint (at 6 months) | This compound (Me-CCNU) |
| Progression-Free Survival (PFS) | 55.88% |
| Objective Response Rate (ORR) | 21.27% (6.38% CR + 14.89% PR) |
| Disease Control Rate (DCR) | 55.3% (CR+PR+SD) |
Data from a multicenter randomized controlled clinical study in patients with recurrent glioblastoma multiforme or anaplastic astrocytoma. CR: Complete Response, PR: Partial Response, SD: Stable Disease.
Experimental Protocols
Lomustine: Preclinical Glioblastoma Model (Yamamuro et al., 2021)
-
Cell Lines: Human glioblastoma cell lines U87MG, U251MG, U343MG, and their temozolomide-resistant counterparts (U87-R, U251-R, U343-R) were utilized.
-
In Vitro Proliferation Assay: Cells were treated with varying concentrations of lomustine. After 72 hours, the number of viable cells was determined using a WST-8 assay to calculate the IC50 values.
-
In Vivo Orthotopic Model: U87 or U87-R cells were intracranially inoculated into the brains of mice.
-
Drug Administration: Lomustine was dissolved in 25% DMSO and administered intraperitoneally.
-
Efficacy Endpoint: The primary endpoint was the survival time of the mice.
This compound: Clinical Trial in Recurrent Malignant Glioma
-
Patient Population: A total of 151 patients with recurrent glioblastoma multiforme (GBM) or anaplastic astrocytoma (AA) were enrolled.
-
Drug Administration: this compound (Me-CCNU) was administered orally at a dose of 150 mg/m² once every 28 days.
-
Treatment Duration: The treatment period ranged from 2 to 6 months.
-
Efficacy Evaluation: Tumor response was evaluated using gadopentetate dimeglumine-enhanced magnetic resonance imaging (GD-MRI) or contrast-enhanced computed tomography (CT) at 2, 3, and 6 months after treatment initiation.
-
Endpoints: The primary endpoints included progression-free survival (PFS) and overall survival rates at the end of the follow-up period.
Mandatory Visualization
Signaling Pathway of Nitrosoureas (this compound and Lomustine)
Caption: Mechanism of action for nitrosoureas in brain tumor cells.
Experimental Workflow for Preclinical Lomustine Study
Caption: Experimental workflow for preclinical evaluation of lomustine.
Logical Flow of this compound Clinical Trial
Caption: Logical flow of the this compound clinical trial design.
References
Validating Biomarkers for Predicting Semustine Sensitivity in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Semustine, a nitrosourea-based chemotherapeutic agent, with current standard-of-care treatments for glioblastoma and colorectal cancer. It details the key biomarker, O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation, for predicting sensitivity to alkylating agents like this compound, and provides detailed experimental protocols for its validation. While direct head-to-head clinical trial data for this compound against modern therapies is limited due to its historical use, this guide synthesizes available data to offer a valuable comparative perspective.
Introduction to this compound and its Mechanism of Action
This compound (methyl-CCNU) is a nitrosourea compound that acts as a DNA alkylating agent. Its lipophilic nature allows it to cross the blood-brain barrier, making it historically useful for treating brain tumors.[1] Like other nitrosoureas, this compound exerts its cytotoxic effects by inducing DNA damage, which interferes with DNA replication and transcription, ultimately leading to cell death.[2] Specifically, it causes alkylation of DNA bases, leading to cross-linking and strand breaks.[2] However, its clinical use has been limited by significant side effects, including myelosuppression and the risk of secondary malignancies, and it has not received FDA approval.[1][3]
Predictive Biomarker: MGMT Promoter Methylation
A key determinant of tumor sensitivity to alkylating agents like this compound is the status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter. The MGMT protein repairs DNA damage caused by these agents by removing alkyl groups from the O6 position of guanine. When the MGMT promoter is methylated, the gene is silenced, leading to decreased or absent MGMT protein expression. This deficiency in DNA repair renders tumor cells more susceptible to the cytotoxic effects of alkylating agents. Therefore, detecting MGMT promoter methylation is a critical step in predicting a favorable response to nitrosourea-based therapies.
Experimental Protocols for Biomarker Validation
The two most common methods for determining MGMT promoter methylation status are Methylation-Specific PCR (MSP) and Pyrosequencing.
Methylation-Specific PCR (MSP)
MSP is a qualitative method that distinguishes between methylated and unmethylated DNA sequences after bisulfite treatment.
Protocol:
-
DNA Extraction and Bisulfite Conversion:
-
Extract genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue using a commercially available kit.
-
Treat 200-400 ng of DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Use a commercial kit for this conversion (e.g., EZ DNA Methylation-Gold Kit).
-
-
PCR Amplification:
-
Perform two separate PCR reactions for each sample using primers specific for either the methylated or unmethylated MGMT promoter sequence.
-
A typical PCR mixture contains:
-
25 ng of bisulfite-converted DNA
-
HotStarTaq DNA polymerase
-
Primers for methylated and unmethylated sequences
-
dNTPs
-
PCR buffer
-
-
PCR cycling conditions:
-
Initial denaturation at 95°C for 15 minutes.
-
35 cycles of: 95°C for 45 seconds, 53°C for 40 seconds, and 72°C for 1 minute.
-
Final extension at 72°C for 10 minutes.
-
-
-
Gel Electrophoresis:
-
Visualize the PCR products on a 3% agarose gel containing an intercalating dye.
-
The presence of a band in the reaction with methylated-specific primers indicates MGMT promoter methylation. The presence of a band in the reaction with unmethylated-specific primers indicates an unmethylated status.
-
Pyrosequencing
Pyrosequencing is a quantitative method that provides the percentage of methylation at specific CpG sites within the MGMT promoter.
Protocol:
-
DNA Extraction and Bisulfite Conversion:
-
Follow the same procedure as for MSP.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using a biotinylated primer in the primer set. Use a commercially available kit such as the PyroMark Q96 CpG MGMT kit.
-
PCR cycling conditions:
-
Initial denaturation at 95°C for 15 minutes.
-
45 cycles of: 95°C for 20 seconds, 53°C for 20 seconds, and 72°C for 20 seconds.
-
Final extension at 72°C for 5 minutes.
-
-
-
Sample Preparation for Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain single-stranded templates.
-
Anneal the sequencing primer to the single-stranded DNA.
-
-
Pyrosequencing Reaction and Analysis:
-
Perform pyrosequencing using a PyroMark system (e.g., PyroMark Q96 ID).
-
The software calculates the methylation percentage for each CpG site based on the ratio of cytosine to thymine incorporation.
-
Performance Comparison: this compound vs. Standard of Care
The following tables summarize the available clinical trial data for this compound (and the closely related Lomustine) and current standard-of-care treatments for glioblastoma and colorectal cancer. It is important to note that these are not from direct head-to-head trials, and patient populations and treatment eras differ significantly.
Glioblastoma
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Citation(s) |
| Nitrosoureas (Lomustine) | ~5-10% | ~1.5-2.7 | ~7.1-9.8 | |
| Standard of Care: Temozolomide + Radiation | Not typically reported as primary endpoint | 6.9 (with MGMT methylation) | 14.6 - 21.7 (with MGMT methylation) |
Colorectal Cancer
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Citation(s) |
| This compound-based combinations (Second-line) | 4-16% | Not consistently reported | ~4.4 - 6.5 | |
| Standard of Care (First-line metastatic): FOLFIRI | 34.4% - 62.2% | 8.5 | 14 - 21.5 | |
| Standard of Care (First-line metastatic): FOLFOX | 41% - 54% | Not consistently reported | 15 - 20.6 | |
| Standard of Care (First-line metastatic): FOLFOXIRI + Bevacizumab | 65% | 12.1 | 31.0 |
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.
Figure 1: Mechanism of action of this compound.
Figure 2: Role of MGMT in DNA repair and prediction of this compound sensitivity.
Figure 3: Experimental workflow for MGMT promoter methylation analysis.
References
A Comparative Guide: Semustine and 5-Fluorouracil in Combination with Radiotherapy for Rectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Semustine (Methyl-CCNU) and 5-Fluorouracil (5-FU) when combined with radiotherapy in preclinical rectal cancer models. Due to the limited availability of recent preclinical data for this compound in this specific context, this document summarizes the known mechanisms and available data for this compound and presents a detailed comparison with the widely studied combination of 5-FU and radiotherapy.
Overview and Mechanism of Action
This compound (Methyl-CCNU)
This compound is a nitrosourea-class alkylating agent.[1][2] Its primary mechanism of action involves the alkylation of DNA, leading to the formation of cross-links between DNA strands.[1][3] This damage disrupts DNA replication and transcription, ultimately inducing cell death.[1] Upon administration, this compound is metabolized into active compounds, including chloroethyl carbonium ions and isocyanates. The chloroethyl carbonium ions are responsible for DNA alkylation, while isocyanates can carbamoylate proteins, further contributing to cytotoxicity by inhibiting DNA repair enzymes.
5-Fluorouracil (5-FU)
5-Fluorouracil is a pyrimidine analog that functions as an antimetabolite. Its anticancer effects are mediated through several mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting its function. This blockage depletes thymidine, a crucial component for DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and function and leads to DNA damage.
The combination of 5-FU with radiotherapy is thought to be synergistic, as 5-FU can sensitize cancer cells to the DNA-damaging effects of radiation.
Preclinical Efficacy: A Comparative Summary
Direct preclinical comparisons of this compound with radiotherapy against modern chemoradiotherapy regimens for rectal cancer are scarce. The following tables summarize available data, highlighting the disparity in the depth of research.
Table 1: this compound - Summary of Preclinical/Clinical Data
| Drug/Combination | Cancer Model | Key Findings | Data Source(s) |
| This compound (Methyl-CCNU) | Advanced Colorectal Carcinoma (Clinical, Post-5-FU Failure) | Limited partial response rate (objective data on synergy with radiotherapy is unavailable). | Clinical studies |
| This compound | Preclinical Brain Tumor Models | Demonstrates efficacy due to its ability to cross the blood-brain barrier. | Preclinical studies |
Note: The available data for this compound in colorectal cancer is primarily from older clinical trials and not from recent preclinical models in combination with radiotherapy.
Table 2: 5-Fluorouracil + Radiotherapy - Summary of Preclinical Data
| Drug/Combination | Cancer Model | Key Efficacy Endpoints & Results | Data Source(s) |
| 5-FU + Radiotherapy | Human colorectal adenocarcinoma cell line (LoVo) | Synergistic cytotoxicity: The combination of 5-FU and radiotherapy resulted in a greater reduction in cell viability than either treatment alone. | |
| 5-FU + Radiotherapy | Human colorectal cancer cell lines (HCT116 and SW480) | Increased apoptosis: The combination treatment led to a higher percentage of apoptotic cells compared to single-agent treatments. | |
| 5-FU + Radiotherapy | Human colon cancer xenograft model (HCT116) | Enhanced tumor growth inhibition: The combination of 5-FU and radiotherapy significantly slowed tumor growth compared to control and monotherapy groups. | |
| Capecitabine (oral 5-FU prodrug) + Radiotherapy | Locally advanced rectal cancer (Clinical) | Pathological complete response: Achieved in a subset of patients, indicating significant tumor regression. |
Experimental Protocols
This compound Experimental Protocol
5-Fluorouracil + Radiotherapy Experimental Protocol (Example)
The following is a representative experimental protocol based on published preclinical studies.
In Vitro Study:
-
Cell Line: Human colorectal cancer cell line HCT116.
-
Drug Treatment: Cells are treated with varying concentrations of 5-FU (e.g., 1-10 µM) for a specified duration (e.g., 24-72 hours) before or concurrently with irradiation.
-
Radiotherapy: Cells are irradiated with single or fractionated doses of ionizing radiation (e.g., 2-6 Gy).
-
Endpoint Analysis:
-
Cell Viability: Assessed using assays such as MTT or colony formation assays.
-
Apoptosis: Measured by flow cytometry using Annexin V/PI staining.
-
Cell Cycle Analysis: Performed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
In Vivo Study:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous or orthotopic xenografts of human rectal cancer cells (e.g., HCT116).
-
Drug Administration: 5-FU is administered via intraperitoneal injection at a specified dose and schedule (e.g., 25-50 mg/kg, daily for 5 days).
-
Radiotherapy: Localized irradiation of the tumor is performed using a small animal irradiator, with a total dose delivered in single or multiple fractions.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Tumor volume is measured regularly, and tumor growth delay is calculated.
-
Survival Analysis: Animal survival is monitored over time.
-
Immunohistochemistry: Tumors are excised at the end of the study for analysis of biomarkers related to proliferation, apoptosis, and DNA damage.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Synergistic mechanism of 5-FU and Radiotherapy.
Experimental Workflow Diagram
Caption: General preclinical experimental workflow.
Conclusion
While this compound has a well-defined mechanism as a DNA alkylating agent, there is a significant lack of recent preclinical data evaluating its combination with radiotherapy specifically in rectal cancer models. In contrast, the combination of 5-Fluorouracil with radiotherapy is a well-established and extensively studied therapeutic strategy. Preclinical evidence robustly supports the synergistic interaction between 5-FU and radiation, leading to enhanced tumor cell killing through complementary mechanisms of action. For researchers and drug development professionals, 5-FU with radiotherapy serves as a crucial benchmark for the evaluation of novel therapeutic combinations in the context of rectal cancer. Future studies would be necessary to determine if this compound or other nitrosourea compounds could offer any advantage in combination with modern radiotherapy techniques for the treatment of rectal cancer.
References
A Head-to-Head Comparison of Semustine and Temozolomide in Glioma Xenograft Models: A Mechanistic and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioma, a highly aggressive form of brain cancer, presents significant therapeutic challenges. Alkylating agents remain a cornerstone of chemotherapeutic strategies. Semustine (Methyl-CCNU), a nitrosourea, and Temozolomide (TMZ), an imidazotetrazine, are two such agents that induce cytotoxicity through DNA alkylation. Understanding their distinct mechanisms and having robust experimental models are crucial for developing more effective treatments.
Mechanism of Action: A Comparative Look
Both this compound and Temozolomide are prodrugs that, once activated, damage the DNA of cancer cells, leading to apoptosis. However, their pathways of activation and the specific DNA lesions they create differ.
This compound , a member of the nitrosourea class of drugs, is known for its high lipophilicity, which allows it to cross the blood-brain barrier effectively.[1][2] Upon administration, it undergoes metabolic activation, primarily in the liver, to form active alkylating and carbamoylating species.[1] The chloroethyl carbonium ions alkylate the O6 position of guanine in DNA, leading to the formation of interstrand cross-links.[1][3] This cross-linking prevents DNA replication and transcription, ultimately triggering cell death. Additionally, the isocyanate metabolites can carbamoylate proteins, further contributing to cytotoxicity by inhibiting DNA repair enzymes.
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC then releases a highly reactive methyl diazonium cation, which methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine. The primary cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct. The persistence of these adducts leads to DNA double-strand breaks during subsequent rounds of DNA replication, resulting in cell cycle arrest and apoptosis. The efficacy of Temozolomide is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the O6-MeG adducts and thus confer resistance to the drug.
A key difference lies in their primary mode of DNA damage. This compound induces DNA interstrand cross-links, a complex lesion that is difficult to repair. Temozolomide, on the other hand, primarily causes single-base methylation, with the cytotoxicity largely dependent on the cell's ability to repair these lesions.
Signaling Pathways
The cytotoxic effects of both this compound and Temozolomide converge on the induction of DNA damage, which triggers downstream signaling pathways leading to apoptosis.
Caption: Comparative mechanism of action of this compound and Temozolomide.
Head-to-Head Comparison Data
While a direct preclinical study in glioma xenografts comparing this compound and Temozolomide was not identified, a multicenter randomized controlled clinical study in patients with recurrent malignant glioma provides valuable insights.
| Parameter | This compound (Me-CCNU) | Temozolomide (TMZ) | p-value |
| Progression-Free Survival (PFS) at 6 months | 55.88% | 78.87% | < 0.05 |
| Overall Survival (OS) at end of follow-up | 97.30% | 96.89% | > 0.05 |
| Objective Response Rate (ORR) | < 0.01 | ||
| - Complete Response (CR) | 6.38% | 19.44% | |
| - Partial Response (PR) | 14.89% | 26.39% | |
| - Stable Disease (SD) | 34.03% | 26.39% | |
| - Progressive Disease (PD) | 44.68% | 27.78% | |
| Adverse Events Rate | 45.15% | 29.11% | < 0.05 |
Data from a clinical study in patients with recurrent glioblastoma multiforme or anaplastic astrocytoma.
This clinical data suggests that Temozolomide has a better efficacy and safety profile compared to this compound in the treatment of recurrent high-grade gliomas.
Experimental Protocol: Glioma Xenograft Study
The following is a representative, detailed protocol for a head-to-head comparison of this compound and Temozolomide in an orthotopic glioma xenograft model.
1. Cell Culture:
-
Human glioma cell lines (e.g., U87MG, U251MG) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Cells are harvested during the logarithmic growth phase for implantation.
2. Animal Model:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice), 4-6 weeks old, are used to prevent rejection of human tumor cells.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3. Orthotopic Xenograft Implantation:
-
Mice are anesthetized (e.g., with ketamine/xylazine or isoflurane).
-
A small burr hole is made in the skull over the desired brain region (e.g., striatum).
-
A specific number of glioma cells (e.g., 1x10^5 to 5x10^5 cells in 2-5 µL of sterile PBS) are stereotactically injected into the brain.
-
The burr hole is sealed with bone wax, and the incision is sutured.
4. Drug Preparation and Administration:
-
Temozolomide: Dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage. A typical dose is 10 mg/kg/day.
-
This compound: Prepared according to its solubility characteristics, often for intraperitoneal injection or oral administration.
-
Treatment is initiated when tumors are established, as confirmed by bioluminescence imaging (for luciferase-expressing cells) or MRI.
5. Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Temozolomide
-
(Optional) Group 4: Combination of this compound and Temozolomide
6. Monitoring and Efficacy Evaluation:
-
Tumor Growth: Monitored non-invasively using bioluminescence imaging or MRI at regular intervals.
-
Survival: Animals are monitored daily for clinical signs of tumor burden (e.g., weight loss, neurological deficits). The primary endpoint is overall survival.
-
Histology: At the end of the study, brains are harvested, fixed, and sectioned for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
Caption: Experimental workflow for a glioma xenograft study.
Conclusion
Both this compound and Temozolomide are potent alkylating agents with established efficacy in treating gliomas. Their distinct mechanisms of action provide a rationale for their use and for potential combination therapies. While direct preclinical comparative data in glioma xenografts is sparse, clinical evidence suggests a superior therapeutic index for Temozolomide. The provided experimental protocol offers a robust framework for conducting a direct head-to-head comparison in a preclinical setting, which would be invaluable for further elucidating their relative efficacy and for the development of novel therapeutic strategies for this devastating disease.
References
The Quest for Safer Alkylating Agents: A Comparative Guide to Semustine Analogs
For decades, Semustine (Methyl-CCNU) has been a notable player in the chemotherapeutic arsenal against various malignancies, particularly brain tumors, owing to its ability to cross the blood-brain barrier. However, its clinical utility has been hampered by a significant toxicity profile, including myelosuppression, nephrotoxicity, and a risk of secondary malignancies.[1][2] This has spurred the development of this compound analogs with the ambitious goal of retaining or enhancing antitumor efficacy while mitigating these debilitating side effects. This guide provides a comparative analysis of promising this compound analogs, presenting available preclinical and clinical data to inform researchers and drug development professionals.
Efficacy and Toxicity Profiles: A Comparative Overview
The development of this compound analogs has focused on modifying its chemical structure to alter its pharmacokinetic properties, cellular uptake, and interaction with DNA. Below is a summary of the available data for selected analogs compared to the parent compound, this compound.
| Compound | Model | Efficacy Metric | Result | Toxicity Profile | Reference |
| This compound (MeCCNU) | Murine Leukemia L1210 | Therapeutic Index (ED50/LD10) | Varies (baseline for comparison) | Myelosuppression, nephrotoxicity, carcinogenic | [1][2] |
| SarCNU | Human Glioma Xenografts (SF-295, U-251) | Tumor-free survivors | 9/10 (SF-295), 6/6 (U-251) at optimal dose | Lower overt toxicity than BCNU | |
| Advanced Solid Tumors (Phase I) | Maximum Tolerated Dose (MTD) | 1,075 mg/m² | Dose-limiting: delayed myelosuppression | [3] | |
| Naphthal-NU | Murine Sarcoma (S-180), Ehrlich's Carcinoma (EC) | Tumor Growth Inhibition | Significant retardation | Normalized tumor-induced liver and kidney abnormalities | |
| Murine & Human Tumor Cell Lines (in vitro) | Cytotoxicity (IC50) | Effective at 50 µM | Minimal cytotoxicity to normal mononuclear cells | ||
| Napro-NU | Murine Sarcoma (S-180), Ehrlich's Carcinoma (EC) | Tumor Growth Inhibition | Significant retardation | Less effective than Naphthal-NU in normalizing organ abnormalities | |
| Murine & Human Tumor Cell Lines (in vitro) | Cytotoxicity (IC50) | Effective at 50 µM | Minimal cytotoxicity to normal mononuclear cells | ||
| 5-Nitro-naphthal-NU | Murine Sarcoma (S-180), Ehrlich's Carcinoma (EC) | Tumor Growth Inhibition | Significant retardation | Normalized tumor-induced liver and kidney abnormalities | |
| Murine & Human Tumor Cell Lines (in vitro) | Cytotoxicity (IC50) | More effective than CCNU and 5-FU in Jurkat lymphoma cells | Minimal cytotoxicity to normal mononuclear cells |
Mechanism of Action and Signaling Pathways
This compound and its analogs are alkylating agents that exert their cytotoxic effects primarily through the alkylation of DNA. Upon administration, these compounds undergo metabolic activation, leading to the formation of reactive species that covalently bind to DNA bases, particularly guanine. This results in the formation of interstrand cross-links, which prevent DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
The induction of apoptosis by DNA damage is a complex process involving multiple signaling pathways. While the specific pathways activated by this compound analogs are not fully elucidated, DNA damage is known to trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Experimental Protocols
The evaluation of novel this compound analogs involves a series of in vitro and in vivo experiments to determine their efficacy and toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the analog that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound analog for a specified period (e.g., 48 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Antitumor Activity in Murine Models
Objective: To evaluate the ability of the analog to inhibit tumor growth in a living organism.
Methodology:
-
Human or murine cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The this compound analog is administered to the treatment group according to a specific dosing schedule and route (e.g., intraperitoneal, oral).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group.
Toxicity Evaluation in Animal Models
Objective: To assess the adverse effects of the analog on healthy tissues and determine the maximum tolerated dose (MTD).
Methodology:
-
Healthy animals are administered escalating doses of the this compound analog.
-
Animals are monitored for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Blood samples are collected for hematological and biochemical analysis to assess organ function (e.g., liver, kidney).
-
At the end of the study, major organs are collected for histopathological examination to identify any drug-induced damage.
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Future Directions
The development of this compound analogs with improved therapeutic indices remains a critical area of research. The analogs presented here, such as SarCNU and the naphthalimide-substituted nitrosoureas, demonstrate the potential to enhance antitumor activity while reducing toxicity. Future efforts should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy and toxicity of new analogs with this compound under standardized conditions.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of new analogs and how they relate to their antitumor effects.
-
Mechanism-based drug design: Leveraging a deeper understanding of the molecular pathways involved in both the efficacy and toxicity of nitrosoureas to design next-generation analogs with superior properties.
By pursuing these avenues of research, the scientific community can continue to refine this important class of chemotherapeutic agents and improve outcomes for cancer patients.
References
A Comparative Analysis of the Metabolic Fates of Semustine and Lomustine
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two Closely Related Nitrosoureas
Semustine and Lomustine, both belonging to the nitrosourea class of chemotherapeutic agents, have long been utilized in the treatment of various malignancies, particularly brain tumors, owing to their ability to cross the blood-brain barrier. Their therapeutic efficacy is intrinsically linked to their metabolic activation and subsequent interactions with cellular macromolecules. This guide provides a comparative study of the metabolic pathways of this compound and Lomustine, supported by experimental data, to elucidate their similarities and differences, thereby offering valuable insights for future drug design and development.
Comparative Metabolic Profile
The metabolic pathways of this compound and Lomustine, while sharing a common backbone of the chloroethylnitrosourea structure, exhibit distinct differences primarily due to the substitution on the cyclohexyl ring. Both drugs undergo extensive and rapid metabolism, primarily mediated by the cytochrome P450 (CYP) monooxygenase system in the liver.[1][2] This metabolic activation is crucial for their anticancer activity, leading to the formation of reactive intermediates that can alkylate and carbamoylate DNA and proteins.[3][4]
Key Metabolic Steps:
-
Hydroxylation: The primary metabolic route for both compounds is hydroxylation of the cyclohexyl ring.[1] This process is catalyzed by hepatic microsomal enzymes.
-
Decomposition: Following administration, both drugs undergo rapid chemical decomposition.
-
Formation of Reactive Species: Metabolism and decomposition lead to the generation of a chloroethyl carbonium ion and an isocyanate moiety. The chloroethyl carbonium ion is responsible for the alkylating activity, leading to DNA cross-linking, while the isocyanate moiety contributes to the carbamoylating activity.
The structural difference, a methyl group on the cyclohexyl ring of this compound, influences the specific sites of hydroxylation and potentially the rate and profile of metabolite formation.
Quantitative Analysis of Metabolites
Quantitative data on the metabolites of Lomustine is available from studies in dogs, which have shown a metabolic profile similar to humans. However, detailed quantitative analysis of this compound metabolites in plasma is not as readily available in the reviewed literature.
| Drug | Metabolite | Peak Plasma Concentration (in dogs) | Half-life of Metabolites | Key Metabolic Enzymes |
| Lomustine | trans-4-hydroxylomustine | ~325 ng/mL | 16-48 hours | CYP2C19, CYP2D6, CYP3A4 (animal studies) |
| cis-4-hydroxylomustine | ~40–65 ng/mL | 16-48 hours | ||
| This compound | Hydroxylated metabolites | Data not available | Data not available | Cytochrome P450 (CYP) mono-oxygenase system |
| Urinary Decomposition Products: | Not applicable | Not applicable | Not applicable | |
| cis-3-hydroxy-trans-4-methylcyclohexylamine | ||||
| trans-4-methylcyclohexylamine | ||||
| trans-4-hydroxymethylcyclohexylamine | ||||
| trans-3-hydroxy-trans-4-methyl-cyclohexylamine |
Table 1: Comparative Quantitative Data on the Metabolites of Lomustine and this compound.
Experimental Protocols
The following methodologies are representative of the experimental approaches used to study the metabolism of nitrosoureas like this compound and Lomustine.
In Vivo Metabolism Study of Lomustine in Dogs
This protocol provides a framework for studying the pharmacokinetics of Lomustine metabolites in a preclinical model.
1. Animal Subjects and Drug Administration:
-
Healthy research hounds are used for the study.
-
A single oral dose of commercially available Lomustine capsules is administered at a dose of 1.7 mg/kg (53.6 mg/m²).
2. Sample Collection:
-
Blood samples are collected at specified time points post-administration: 15, 30, 45 minutes, and 1, 2, 4, 6, 8, and 12 hours.
-
Samples are placed in EDTA microcentrifuge tubes and kept on ice until centrifugation.
3. Sample Processing:
-
Plasma is separated by centrifugation at 5,000 g for 10 minutes.
4. Analytical Method:
-
A validated analytical method, such as a one-step liquid/liquid extraction procedure followed by analysis, is used to quantify the concentrations of Lomustine and its metabolites (trans-4-hydroxylomustine and cis-4-hydroxylomustine) in the plasma samples.
In Vitro Metabolism using Liver Microsomes
This protocol is a general approach to identify the cytochrome P450 isozymes involved in the metabolism of a test compound.
1. Incubation:
-
The test compound (e.g., this compound or Lomustine) is incubated at 37°C with human liver microsomes.
-
The reaction mixture contains NADPH as a cofactor to initiate the metabolic process.
-
Control incubations are performed without NADPH to assess non-enzymatic degradation.
2. Metabolite Identification:
-
The reaction is stopped at various time points.
-
The mixture is analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and identify the metabolites formed.
3. CYP Isozyme Phenotyping:
-
To identify the specific CYP isozymes responsible for metabolism, the test compound is incubated with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme.
-
A reduction in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that CYP isozyme.
Metabolic Pathways
The following diagrams illustrate the key steps in the metabolic activation of this compound and Lomustine.
Figure 1: Metabolic Activation of this compound.
References
Validating the Role of O6-methylguanine-DNA Methyltransferase in Semustine Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Semustine's performance in the presence and absence of O6-methylguanine-DNA methyltransferase (MGMT), a critical DNA repair protein. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and workflows to aid in the research and development of strategies to overcome chemoresistance.
The Central Role of MGMT in Alkylating Drug Resistance
This compound (methyl-CCNU) is a chloroethylating nitrosourea, a class of alkylating agents that exert their cytotoxic effects by inducing DNA damage. A primary mechanism of resistance to these agents is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1] MGMT acts as a "suicide" enzyme, directly reversing the DNA damage by transferring the alkyl group from the O6 position of guanine to one of its own cysteine residues.[1] This action restores the integrity of the DNA but inactivates the MGMT protein. High levels of MGMT activity in cancer cells can therefore significantly diminish the efficacy of this compound and other similar alkylating agents.
The expression of the MGMT gene is often regulated by the methylation of its promoter region. Hypermethylation of the MGMT promoter leads to gene silencing and a deficiency in MGMT protein, rendering tumors more susceptible to alkylating agents.[2][3] Consequently, the MGMT status of a tumor is a crucial biomarker for predicting the response to therapies involving these drugs.
References
- 1. The chloroethylnitrosoureas: sensitivity and resistance to cancer chemotherapy at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying the optimal cutoff point for MGMT promoter methylation status in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGMT Promoter Methylation Cutoff with Safety Margin for Selecting Glioblastoma Patients into Trials Omitting Temozolomide: A Pooled Analysis of Four Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synthetic Lethality: A Comparative Guide to the Synergistic Effects of Semustine and PARP Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothesized synergistic effects of the alkylating agent Semustine and Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cell lines. While direct experimental data on the combination of this compound and PARP inhibitors is not currently available in published literature, this guide will leverage data from studies on analogous alkylating agents, such as temozolomide (TMZ), in combination with PARP inhibitors to provide a proof-of-concept framework. The data presented is intended to support the rationale for and design of future studies investigating this promising therapeutic strategy.
Hypothesized Mechanism of Synergy
This compound, a nitrosourea compound, exerts its cytotoxic effects by alkylating DNA, leading to the formation of DNA cross-links and single-strand breaks (SSBs). This damage disrupts DNA replication and transcription, ultimately inducing cell death. Concurrently, PARP inhibitors block the primary pathway for repairing DNA SSBs. The combination of these two agents is hypothesized to create a "synthetic lethal" scenario. By preventing the repair of this compound-induced SSBs, PARP inhibitors would lead to the accumulation of more complex and lethal DNA double-strand breaks (DSBs) during DNA replication, overwhelming the cancer cell's DNA damage response and leading to enhanced apoptosis.
Data Presentation: Synergistic Effects of an Alkylating Agent (Temozolomide) and a PARP Inhibitor (Talazoparib) in Small Cell Lung Cancer (SCLC) Cell Lines
The following table summarizes in vitro data from a study by Stewart et al. (2017) in Clinical Cancer Research, demonstrating the synergistic cytotoxicity of the alkylating agent temozolomide (TMZ) and the PARP inhibitor talazoparib in various SCLC cell lines. This serves as a representative model for the potential synergy between this compound and PARP inhibitors.
| Cell Line | Talazoparib IC50 (nM) | Temozolomide IC50 (µM) | Combination IC50 (Talazoparib nM:Temozolomide µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| NCI-H146 | 2.5 | 140 | 0.2 : 14 | < 1.0 | Synergistic |
| NCI-H82 | 10 | >1000 | 1.0 : 70 | < 1.0 | Synergistic |
| NCI-H526 | 5.0 | 350 | 0.5 : 35 | < 1.0 | Synergistic |
| NCI-H209 | 7.5 | 800 | 0.75 : 52.5 | < 1.0 | Synergistic |
| COR-L88 | 1.5 | 200 | 0.15 : 15 | < 1.0 | Synergistic |
| DMS-114 | 3.0 | 500 | 0.3 : 21 | < 1.0 | Synergistic |
Data adapted from Stewart et al., Clin Cancer Res, 2017. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of those used to evaluate the synergistic effects of drug combinations in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (or an analogous alkylating agent) and a PARP inhibitor, both as single agents and in combination at a fixed ratio. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
Combination Index (CI) Calculation
The Chou-Talalay method is used to quantify the interaction between two drugs.[1]
-
Dose-Effect Curves: Dose-effect curves are generated for each drug alone and for the combination at a constant ratio.
-
Median-Effect Analysis: The data is analyzed using software such as CompuSyn to calculate the Combination Index (CI).
-
Interpretation:
-
CI < 1 indicates a synergistic effect.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates an antagonistic effect.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound and/or a PARP inhibitor at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the drug treatments.
Mandatory Visualizations
Caption: Hypothesized synergy of this compound and PARP inhibitors.
Caption: Workflow for evaluating drug synergy in vitro.
References
Safety Operating Guide
Safeguarding Against Semustine: A Comprehensive Guide to Personal Protective Equipment and Handling
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Semustine, a potent cytotoxic and carcinogenic agent, must adhere to stringent safety protocols to minimize exposure risk. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
This compound is a hazardous drug that requires specific containment strategies.[1] The primary routes of occupational exposure to hazardous drugs are inhalation of aerosols and dusts, dermal absorption, and ingestion.[2] Due to its inherent toxicity, all handling activities must be performed in a designated area with appropriate engineering controls and PPE.
Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with this compound. The inner glove should be tucked under the gown cuff, and the outer glove should cover the cuff. Given the rapid breakthrough time of the related compound Carmustine, frequent changing of the outer glove is critical, especially during prolonged procedures.[3] |
| Body Protection | Disposable, lint-free, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs. | Provides a barrier against skin exposure to splashes or spills. Gowns should be demonstrated to be resistant to permeation by chemotherapy drugs. |
| Eye Protection | Safety goggles or a face shield. | Protects the eyes and face from splashes and aerosols that may be generated during handling. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is required when there is a potential for generating aerosols or dust, such as when weighing the powdered form of the drug or cleaning up spills. | Protects against inhalation of hazardous particles.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step workflow outlines the key procedures from preparation to disposal.
Step-by-Step Handling Procedures:
-
Designate a Controlled Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any potential aerosols or dust. The area should be clearly marked with a warning sign indicating that a hazardous drug is in use.
-
Don Full PPE: Before entering the controlled area, put on all required PPE in the correct order: gown, inner gloves, eye protection, respirator (if needed), and outer gloves. Ensure the outer glove cuff is pulled over the gown cuff.
-
Weighing and Reconstitution:
-
Handle the powdered form of this compound with extreme care to avoid generating dust.
-
If possible, purchase the drug in a pre-weighed or liquid form to minimize handling of the powder.
-
When weighing, use a containment device or a chemical fume hood.
-
During reconstitution, use a closed-system drug-transfer device (CSTD) if available to prevent leaks and aerosols.
-
-
Experimental Procedures:
-
Conduct all experimental work within the designated controlled area.
-
Use Luer-Lok syringes and other connections to prevent accidental disconnection and leakage.
-
Avoid pressurizing vials.
-
-
Decontaminate Work Surfaces: After completing the experimental work, decontaminate all surfaces and equipment in the controlled area. Use a suitable decontamination solution, such as a high-pH agent, followed by a cleaning agent and then water.
-
Doff PPE Correctly: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Eye protection and respirator should be removed after leaving the controlled area. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, syringes, and bench paper, are considered hazardous waste. This waste must be segregated from regular laboratory trash.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for "Chemotherapeutic Waste" or "Cytotoxic Waste".
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration at a high temperature. Do not dispose of this compound waste in the regular trash or down the drain.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing full PPE, including a respirator, clean up the spill using a spill kit designed for cytotoxic drugs. All materials used for spill cleanup must be disposed of as hazardous waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
